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2-(1H-1,2,3-triazol-5-ylthio)ethanamine Documentation Hub

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  • Product: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine
  • CAS: 915919-69-6

Core Science & Biosynthesis

Foundational

Chemo-Structural Profiling of 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine

Executive Summary 2-(1H-1,2,3-triazol-5-ylthio)ethanamine (CAS: N/A for specific salt free base, related analogs exist) represents a bifunctional heterocyclic building block characterized by a 1,2,3-triazole core linked...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-1,2,3-triazol-5-ylthio)ethanamine (CAS: N/A for specific salt free base, related analogs exist) represents a bifunctional heterocyclic building block characterized by a 1,2,3-triazole core linked via a thioether spacer to a primary ethylamine. This molecule bridges the gap between fragment-based drug discovery (FBDD) and coordination chemistry. Its structural architecture combines the bioisosteric properties of the triazole ring (mimicking amide bonds or histidine) with the chelation potential of the N-S-N motif.

Primary utility vectors include:

  • Hemoglobin Allosteric Modulation: As a derivative of 1,2,3-triazole-5-thiol (TD3), a known hemoglobin stabilizer.

  • Fragment-Based Drug Design: A scaffold for synthesizing H2-receptor histamine analogs.

  • Materials Science: A corrosion inhibitor and precursor for self-assembled monolayers (SAMs) on gold surfaces.

Structural Architecture & Electronic Properties

Tautomeric Dynamics

The 1,2,3-triazole moiety exhibits complex annular tautomerism. While the S-alkylation at position 5 locks the sulfur in the thioether state (preventing thione tautomerism), the ring nitrogens remain dynamic. In solution, the molecule exists in rapid equilibrium between the 1H- and 2H- forms, with the 2H-tautomer generally being thermodynamically preferred in unsubstituted triazoles, though the 5-thio-substitution perturbs this equilibrium.

Zwitterionic Potential

The molecule possesses two distinct ionizable centers:

  • Acidic Domain: The triazole ring NH (pKa ~9.4).

  • Basic Domain: The primary amine tail (pKa ~10.0).

At physiological pH (7.4), the amine is predominantly protonated (


), while the triazole ring exists in a neutral-anionic equilibrium. This creates a potential zwitterionic species in basic media, enhancing aqueous solubility and altering membrane permeability profiles.

Tautomerism cluster_legend Electronic State T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Fast H-Shift T3 3H-Tautomer (N3-H) T2->T3 Equilibrium Zwit Zwitterionic Form (pH > 9)

Figure 1: Tautomeric equilibrium of the 1,2,3-triazole core. The position of the proton dictates hydrogen bond donor/acceptor profiles.

Physicochemical Profiling

The following data summarizes the predicted and extrapolated properties based on structural analogs (cysteamine and 1,2,3-triazole).

PropertyValue (Predicted)Causality / Note
Molecular Formula C₄H₈N₄SCore stoichiometry.
Molecular Weight 144.20 g/mol Ideal for FBDD (Rule of 3 compliant).
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic due to amine/triazole polarity.
pKa (Amine) 9.8 ± 0.2Typical primary aliphatic amine.
pKa (Triazole) 9.2 ± 0.3Acidic NH of the triazole ring.
H-Bond Donors 3Amine (2) + Triazole NH (1).
H-Bond Acceptors 3Triazole Nitrogens.[1][2]
Rotatable Bonds 3High flexibility in the ethyl-thio linker.

Synthetic Methodology

Retrosynthetic Analysis

Direct "click" chemistry (CuAAC) typically yields 1,4-disubstituted triazoles. To achieve the 5-thio-substitution pattern, the most robust route involves the S-alkylation of a pre-formed 1,2,3-triazole-5-thiol (or its sodium salt) with a 2-haloethylamine electrophile.

Protocol: S-Alkylation Route

Objective: Synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine dihydrochloride.

Reagents:

  • 5-mercapto-1,2,3-triazole sodium salt (Start Material A).

  • 2-Chloroethylamine hydrochloride (Start Material B).

  • Solvent: Ethanol/Water (1:1).

  • Base: Sodium Ethoxide (NaOEt) or NaOH (2 equivalents).

Step-by-Step Workflow:

  • Activation: Dissolve 5-mercapto-1,2,3-triazole (10 mmol) in 20 mL EtOH. Add NaOH (20 mmol) to generate the reactive thiolate anion and neutralize the amine salt. Stir at 0°C for 15 mins.

  • Coupling: Dropwise add a solution of 2-Chloroethylamine HCl (10 mmol) in 5 mL water. The thiolate is a superior nucleophile compared to the amine, favoring S-alkylation over N-alkylation.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: The residue will contain NaCl. Extract the free base with warm isopropanol (filtering off NaCl) or purify via cation-exchange chromatography (Dowex 50W) to isolate the pure amine.

  • Salt Formation: Treat the ethanolic solution of the free base with HCl gas to precipitate the dihydrochloride salt for stability.

Synthesis Start1 5-mercapto-1,2,3-triazole (Thiol Precursor) Step1 Deprotonation (NaOH/EtOH) Generates Thiolate Anion Start1->Step1 Start2 2-Chloroethylamine HCl (Electrophile) Step2 Nucleophilic Substitution (Sn2) Reflux 80°C, 6h Start2->Step2 Add dropwise Step1->Step2 Step3 Workup & Desalting (Removal of NaCl) Step2->Step3 Final Target: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine Step3->Final

Figure 2: Synthetic pathway via nucleophilic substitution. The thiolate anion preferentially attacks the alkyl halide.

Applications & Mechanisms

Hemoglobin Stabilization (Sickle Cell Disease)

Research indicates that 1,2,3-triazole-5-thiol (TD3) binds to hemoglobin (Hb).[3] The ethanamine derivative described here serves as an advanced lead compound.

  • Mechanism: The triazole ring binds to the

    
    -cleft of hemoglobin, stabilizing the oxygenated state (R-state).
    
  • Amine Function: The ethylamine tail can form additional salt bridges with surface carboxylates (e.g., Asp or Glu residues) on the Hb protein, potentially increasing binding affinity compared to the parent thiol.

Bioisosterism in Drug Design

The 1,2,3-triazole ring is a classic bioisostere for the imidazole ring found in Histidine.

  • Histamine H2 Receptors: The structure

    
     is a direct analog of histamine (
    
    
    
    ) and cysteamine. The thioether linkage alters the geometry and lipophilicity, potentially modifying agonist/antagonist profiles against H2 receptors.
Corrosion Inhibition

Mercapto-triazoles are industrial standards for copper corrosion inhibition.

  • Mechanism: The sulfur atom and triazole nitrogens coordinate with Cu(0) or Cu(II) surfaces, forming a protective, insoluble polymeric film. The amino tail allows for further cross-linking with epoxy coatings or sol-gel matrices.

References

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and crystal structure of new heterocycles containing 1,2,3-triazole and 1,2,4-triazole moieties. Molbank.

  • Safo, M. K., et al. (2024). Hemoglobin Variants as Targets for Stabilizing Drugs. Preprints.org. (Discusses 1,2,3-triazole-5-thiol/TD3 binding).[3]

  • PubChem. (2025).[4] 1H-1,2,3-Triazol-1-amine and related structures.[1][4][5][6] National Library of Medicine.

  • Organic Chemistry Portal. (2025). Synthesis of 1,2,3-Triazoles via Cycloaddition.

Sources

Exploratory

The Mercapto-Triazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a cornerstone in the design of novel therapeutic agents.[3][4] The incorporation of a mercapto (-SH) group, existing in a dynamic thiol-thione tautomerism, further enhances its versatility, providing a key reactive handle for structural modification and a potent pharmacophore for interacting with biological targets.[5]

While the specific "5-mercapto-1,2,3-triazole ethylamine" scaffold is not extensively documented in current literature, this guide will explore the broader, well-established, and highly analogous class of mercapto-triazole derivatives. We will delve into both the 1,2,4-triazole and 1,2,3-triazole isomers, as the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications often share fundamental principles. This guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the synthesis, multifaceted biological activities, and future potential of these powerful scaffolds in drug development.

Chapter 1: The Mercapto-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the triazole ring in drug design is immense. It is considered a bioisostere for amide bonds, offering improved metabolic stability and tailored electronic properties.[6] The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as the foundation for numerous approved drugs, including the antifungal agents fluconazole and itraconazole (1,2,4-triazole derivatives) and the antibacterial agent tazobactam (a 1,2,3-triazole derivative).[6][7]

The addition of a mercapto group at the 5-position introduces several critical features:

  • Thiol-Thione Tautomerism: The scaffold exists as an equilibrium between the thiol (-SH) and thione (=S) forms. This tautomerism is crucial for its biological activity, influencing its ability to act as a hydrogen bond donor or acceptor and to chelate metal ions within enzyme active sites.

  • Synthetic Handle: The sulfur atom is an excellent nucleophile, providing a convenient point for S-alkylation. This allows for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[8]

  • Pharmacophoric Element: The triazole-thione core is a key feature in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][7]

Caption: Thiol-Thione Tautomerism of the 5-Mercapto-1,2,4-Triazole Core.

Chapter 2: Synthetic Strategies for Mercapto-Triazole Scaffolds

The synthesis of mercapto-triazoles is well-established, with distinct, high-yielding pathways for each major isomer. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 5-Mercapto-1,2,4-Triazoles

The most common and robust method for synthesizing 3,5-disubstituted-1,2,4-triazoles involves the base-catalyzed cyclization of acylthiosemicarbazide intermediates.[2][9] This approach is favored for its operational simplicity and the wide availability of precursor acid chlorides or carboxylic acids.

Synthesis_124_Triazole start Acid Chloride (R-COCl) intermediate 1-Acylthiosemicarbazide Intermediate start->intermediate Acylation (e.g., Pyridine, DMF) thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate product 3-R-5-Mercapto- 1,2,4-Triazole intermediate->product Base-Catalyzed Cyclization (e.g., NaOH, reflux)

Caption: General Synthetic Pathway for 5-Mercapto-1,2,4-Triazoles.

Synthesis of 1,2,3-Triazoles via "Click Chemistry"

The synthesis of 1,2,3-triazoles was revolutionized by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][10] This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and tolerant of a wide range of functional groups, making it ideal for creating large libraries of compounds for screening. While direct synthesis of a 5-mercapto-1,2,3-triazole via this method is less common, the triazole ring itself is readily formed and can be functionalized subsequently.

Chapter 3: Therapeutic Applications & Mechanism of Action

Mercapto-triazole scaffolds have demonstrated a remarkable breadth of biological activity, positioning them as valuable starting points for drug discovery programs in multiple therapeutic areas.

Anticancer Applications

The antiproliferative properties of mercapto-triazoles are widely reported.[9] Derivatives have shown potent activity against various cancer cell lines, including colon, breast, and lung cancer.[8][11]

  • Mechanism of Action: A key mechanism involves the inhibition of critical signaling pathways that drive tumor growth and survival. For instance, certain 5-mercapto-1,2,4-triazole derivatives have been designed as inhibitors of the PI3K/AKT pathway, which is frequently dysregulated in human cancers.[9][12] Molecular docking studies have shown that these compounds can fit favorably into the ATP-binding pocket of PI3K, effectively blocking its kinase activity.[9]

  • Structure-Activity Relationship (SAR): Studies have shown that S-alkylation of the mercapto group with bulky substituents containing hydrogen bond donors/acceptors can significantly enhance anticancer activity.[8] For example, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives proved highly active against the HT-29 colon cancer cell line.[8]

Table 1: Selected Anticancer Activities of Mercapto-Triazole Derivatives

Compound Class Cancer Cell Line Reported Activity (IC50) Putative Target/Mechanism Reference
1,2,3-Triazole Phosphonate Derivative HT-1080 (Fibrosarcoma) 15.13 µM Cell cycle arrest at G0/G1, MMP-2/9 inhibition [3]
S-Substituted 1,2,4-Mercapto-Triazoles HT-29 (Colorectal) Significant Cytotoxicity PDK1 Inhibition [8]
5-Mercapto-1,2,4-Triazole Derivatives MDA-MB-231 (Breast) Significant Activity PI3K/AKT Pathway Inhibition [9][12]

| 1,2,3-Triazole Sulfonamides | A549 (Lung) | Variable | Aldo-keto reductase 1C3 (AKR1C3) |[13][14] |

Antimicrobial Applications

Derivatives of mercapto-triazoles are potent antibacterial and antifungal agents.[5] The scaffold is present in many compounds active against both Gram-positive and Gram-negative bacteria.[15]

  • Mechanism of Action: While varied, the mechanisms often involve the inhibition of essential microbial enzymes. The triazole ring's ability to coordinate with metal ions is thought to be a key factor in disrupting metalloenzyme function in pathogens.

  • Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituents on the triazole ring and the mercapto group. Fusing the triazole with other heterocyclic systems, such as thiadiazoles, has been a successful strategy to enhance activity.[5][15] For example, certain 2-arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4-b][1][3][7]thiadiazoles were found to be highly active against Gram-positive bacteria.[15]

Antiviral Applications

The triazole core is a key component of several antiviral drugs.[16] Ribavirin, a broad-spectrum antiviral, is a 1,2,4-triazole carboxamide.[17] More recently, Triazavirin, an analogue of a purine nucleoside base, has shown efficacy against various influenza strains and other RNA viruses.[18] The development of triazole-based antivirals often focuses on creating nucleoside analogues that can disrupt viral replication.

Chapter 4: Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol: Synthesis of 3-(4-chlorophenyl)-5-mercapto-1,2,4-triazole

This protocol is a representative example of the base-catalyzed cyclization method.

Rationale: This two-step, one-pot synthesis is efficient for creating the core scaffold. The first step forms the key acylthiosemicarbazide intermediate. The second step, a base-catalyzed intramolecular cyclization with dehydration, is a classic and reliable method for forming the 1,2,4-triazole ring.

Methodology:

  • Step 1: Acylation. In a round-bottom flask, dissolve 4-chlorobenzoyl chloride (10 mmol) and thiosemicarbazide (10 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) containing pyridine (12 mmol) as a base.

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization. Add a solution of 2N sodium hydroxide (50 mL) directly to the reaction mixture.

  • Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully acidify to pH 4-5 with concentrated hydrochloric acid.

  • The resulting precipitate is the desired product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(4-chlorophenyl)-5-mercapto-1,2,4-triazole.[2][9]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a robust and widely used primary screen for evaluating the cytotoxic potential of novel compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 6.25 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening synthesis Synthesis of Mercapto-Triazole Derivatives purification Purification & Recrystallization synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization invitro In Vitro Cytotoxicity Assay (e.g., MTT) characterization->invitro Pure Compounds sar Structure-Activity Relationship (SAR) Analysis invitro->sar hit Hit Compound Identification sar->hit

Caption: Workflow for Synthesis and Biological Evaluation of Novel Compounds.

Chapter 5: Future Perspectives & Drug Development

The mercapto-triazole scaffold remains a highly attractive starting point for the development of new therapeutics. Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad screening, the use of computational tools like molecular docking will enable the rational design of derivatives that are highly selective for specific enzyme or receptor targets.[8][9]

  • Hybrid Molecules: Covalently linking the mercapto-triazole scaffold to other known pharmacophores is a promising strategy to create hybrid molecules with dual or enhanced mechanisms of action.[4]

  • Optimization of ADMET Properties: A critical challenge in drug development is optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Future work will involve fine-tuning substituents to improve oral bioavailability, metabolic stability, and safety profiles.

References

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Link

  • ResearchGate. (n.d.). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Link

  • El-Gazzar, A. B. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6). Link

  • Mioc, M., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Farmacia, 66(5). Link

  • Daina, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Link

  • Gong, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Link

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(5), 2297-2305. Link

  • Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 705-721. Link

  • ResearchGate. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Retrieved from [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1, 2, 4-triazole derivatives with antibacterial and antiproliferative activity. Semantic Scholar. Link

  • Deeva, E., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. Viruses, 14(10), 2246. Link

  • Wongso, H., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(5), 922-938. Link

  • Semprasit, C., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SciSpace. Link

  • El-Sayed, W. M., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), 6296. Link

  • Khan, M. A., et al. (2024). Synthesis of a new 1,2,3-triazoles scaffold using a heterogeneous multifunctional copper photocatalyst for in vitro investigation via click reaction. Catalysis Science & Technology. Link

  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Lascu, A., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Link

  • Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11. Link

  • Semprasit, C., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 573. Link

  • Song, J., et al. (2023). Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia.pub. Link

  • Asif, M. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Link

  • El-Sabbagh, O. I., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 526-544. Link

  • Liu, X., et al. (2024). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Journal of Molecular Structure, 1311, 138407. Link

  • Al-Humaidi, J. Y., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 28(11), 4504. Link

Sources

Foundational

novel 1,2,3-triazole-5-thiol derivatives in medicinal chemistry

Executive Summary While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has cemented the 1,4-disubstituted 1,2,3-triazole as a staple linker in medicinal chemistry, the 1,2,3-triazole-5-thiol (also referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has cemented the 1,4-disubstituted 1,2,3-triazole as a staple linker in medicinal chemistry, the 1,2,3-triazole-5-thiol (also referred to as 5-mercapto-1,2,3-triazole) remains a privileged, under-explored pharmacophore. Unlike its "click" counterpart, the 5-thiol variant introduces a reactive nucleophilic center capable of disulfide exchange, metal chelation, and covalent protein modification.

This guide delineates the structural rationale, complex synthetic pathways (specifically the Dimroth rearrangement), and therapeutic applications of 1,2,3-triazole-5-thiol derivatives, distinguishing them from the ubiquitous 1,2,4-triazole-3-thiol isomers.

Part 1: Structural Rationale & Pharmacophore Design

The "Thiol Switch" in Triazole Chemistry

The introduction of a thiol group at the C5 position of the 1,2,3-triazole ring fundamentally alters the electronic and steric profile of the heterocycle.

  • Acidity & Tautomerism: The 1,2,3-triazole-5-thiol exists in equilibrium between the thiol (A ) and thione (B ) tautomers. In physiological pH, the thiol proton is relatively acidic (

    
    ), often existing as the thiolate anion.
    
  • Covalent Warhead Potential: The thiolate anion is a soft nucleophile, making these derivatives excellent candidates for Targeted Covalent Inhibitors (TCIs) . They can form disulfide bridges with solvent-exposed cysteine residues on proteins (e.g.,

    
    -Cys93 in Hemoglobin).
    
  • Metal Chelation: The N3 nitrogen and C5 sulfur atoms form a bidentate pocket suitable for coordinating transition metals (Zn, Cu, Fe), relevant for metalloenzyme inhibition (e.g., Carbonic Anhydrase, Urease).

Structural Differentiation

It is critical to distinguish this scaffold from the more common isomers:

Feature1,2,3-Triazole-5-Thiol 1,2,4-Triazole-3-Thiol 1,4-Disubstituted Triazole (Click)
Nitrogen Positions 1, 2, 31, 2, 41, 2, 3
Synthesis Dimroth Rearrangement / Azide+ThioamideHydrazine + CS

CuAAC (Azide + Alkyne)
Primary Utility Covalent modifier, Disulfide exchangeBioisostere, H-bondingStable Linker
Rarity High (Niche) Low (Common)Very Low (Ubiquitous)

Part 2: Synthetic Architectures

The synthesis of 1,2,3-triazole-5-thiols is non-trivial and cannot be achieved via standard click chemistry. The most robust route involves the Dimroth Rearrangement of 5-amino-1,2,3-thiadiazoles.

Mechanism: The Cornforth/Dimroth Rearrangement

This pathway utilizes the inherent instability of the 1,2,3-thiadiazole ring under basic conditions to isomerize into the thermodynamically stable 1,2,3-triazole-5-thiol.

SynthesisPath Start Organic Azide (R-N3) Inter1 5-Amino-1,2,3-Thiadiazole (Intermediate) Start->Inter1 Cyclization Reagent Active Methylene Isothiocyanate (or Thioamide) Reagent->Inter1 Base Base Treatment (NaOH/EtOH) Inter1->Base Ring Opening Product 1,2,3-Triazole-5-Thiol (Target) Base->Product Recyclization (Dimroth Rearrangement)

Caption: The conversion of 5-amino-1,2,3-thiadiazoles to 1,2,3-triazole-5-thiols via base-catalyzed rearrangement.

Synthetic Challenges & Causality
  • Regioselectivity: The initial formation of the thiadiazole requires careful control of the active methylene component (e.g.,

    
    -acidic thioamides).
    
  • Base Strength: Strong bases (alkoxides) favor the rearrangement by deprotonating the amine, leading to ring opening.

  • S-Alkylation vs. N-Alkylation: Once formed, the 1,2,3-triazole-5-thiol is an ambident nucleophile. Alkylation can occur at the Sulfur (S-alkylation) or Nitrogen (N-alkylation).

    • Control: Soft electrophiles (alkyl halides) typically favor S-alkylation . Hard electrophiles may favor N-alkylation.

Part 3: Therapeutic Applications & Case Studies

Sickle Cell Disease: The Hemoglobin Modifiers

The most prominent application of this scaffold is in the modulation of Hemoglobin (Hb).

  • Compound: TD-3 (4,4'-di(1,2,3-triazolyl)disulfide).[1]

  • Mechanism: TD-3 acts as a disulfide exchange reagent. It reacts specifically with the surface-exposed

    
    -Cys93 residue of Hemoglobin.
    
  • Effect: This covalent modification inhibits salt-bridge formation, stabilizing the R-state (oxygenated) of Hb.[1] This increases oxygen affinity and prevents the polymerization of deoxy-HbS (the cause of sickling).

  • Citation: Nakagawa, A. et al. ACS Med. Chem. Lett.2018 .[2]

Antimicrobial & Anticancer Potential[3]
  • Tubulin Inhibition: 1,2,3-triazoles with S-alkylated tails mimic the combretastatin pharmacophore, binding to the colchicine site of tubulin.

  • Metallo-

    
    -Lactamase Inhibitors:  The thiol group chelates the Zinc ions in the active site of bacterial metallo- 
    
    
    
    -lactamases (NDM-1), restoring susceptibility to carbapenems.

Part 4: Experimental Protocols

Protocol: Synthesis of 1-Phenyl-1,2,3-triazole-5-thiol

Based on the rearrangement of 5-amino-4-phenyl-1,2,3-thiadiazole.

Reagents:

  • 5-Amino-4-phenyl-1,2,3-thiadiazole (1.0 eq)

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol (solvent)

  • Hydrochloric acid (10%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-amino-4-phenyl-1,2,3-thiadiazole (10 mmol) in Ethanol (20 mL).

  • Base Hydrolysis (The Rearrangement): Add 10% NaOH (15 mL) dropwise. Heat the mixture to reflux for 2 hours.

    • Why: Heat and base are required to open the thiadiazole ring. The intermediate thiodiazo compound then recyclizes to the triazole.

  • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the starting amine spot.

  • Acidification: Cool the mixture to

    
     in an ice bath. Acidify carefully with 10% HCl until pH 
    
    
    
    2.
    • Observation: A precipitate should form. This is the thiol form (protonated).

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation:

    • IR: Look for S-H stretch

      
       (often weak) and absence of primary amine doublet.
      
    • 1H NMR: Thiol proton may be broad or exchanged; characteristic triazole ring protons or substituent shifts confirm the core.

Protocol: Ellman's Reagent Assay for Thiol Quantitation

To verify the free thiol content of your synthesized derivative (vs. disulfide dimer).

  • Preparation: Prepare a 10 mM stock of the triazole derivative in DMSO.

  • Reagent: Prepare Ellman’s Reagent (DTNB) solution (2 mM in 50 mM sodium phosphate buffer, pH 8.0).

  • Reaction: Mix

    
     of compound stock with 
    
    
    
    of DTNB solution in a 96-well plate.
  • Incubation: Incubate at Room Temp for 15 minutes.

  • Readout: Measure absorbance at 412 nm .

    • Calculation: Use the extinction coefficient of TNB

      
       (
      
      
      
      ) to calculate free thiol concentration.

Part 5: References

  • Nakagawa, A., et al. (2018).[1] "A Triazole Disulfide Compound Increases the Affinity of Hemoglobin for Oxygen and Reduces the Sickling of Human Sickle Cells."[1] ACS Medicinal Chemistry Letters, 9(4), 321–326.

  • Bakherad, M. (2013). "Recent Progresses in the Synthesis of 1,2,3-Triazoles." Current Organic Chemistry, 17(4). (Discusses Dimroth Rearrangement mechanics).

  • Shafiei, M., et al. (2020). "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Pharmacology.

  • Chem-Impex International. "5-Mercapto-1H-1,2,3-triazole sodium salt Product Data."

  • RCSB Protein Data Bank. "Structure 6BWU: Crystal structure of carboxyhemoglobin in complex with beta Cys93 modifying agent, TD3."

Sources

Exploratory

Technical Whitepaper: Pharmacological Profile of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

The following technical guide details the biological profile, pharmacological mechanism, and experimental characterization of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine , a specialized histamine H2 receptor ligand. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, pharmacological mechanism, and experimental characterization of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine , a specialized histamine H2 receptor ligand.

Executive Summary

2-(1H-1,2,3-triazol-5-ylthio)ethanamine (often abbreviated in experimental contexts as a Triazole-Thio-Histamine analog) is a synthetic bioisostere of histamine. It is primarily utilized in pharmacological research to probe the Histamine H2 Receptor (H2R) .

By replacing the imidazole ring of histamine with a 1,2,3-triazole moiety and introducing a thioether (sulfur) linkage in the ethyl chain, this compound serves as a critical tool for studying:

  • Tautomeric Recognition: How the H2 receptor discriminates between heterocyclic proton donors.

  • Receptor Selectivity: Distinguishing H2-mediated pathways (gastric acid secretion, chronotropic effects) from H1 (allergic) or H3/H4 (immune) pathways.

  • Ligand Binding Kinetics: The role of the thioether group in enhancing metabolic stability against histamine-N-methyltransferase (HNMT).

Chemical Architecture & SAR Analysis

The biological activity of this compound is dictated by its structural deviation from the endogenous ligand, histamine.

Structural Homology
FeatureHistamine (Endogenous)2-(1H-1,2,3-triazol-5-ylthio)ethanaminePharmacological Impact
Heterocycle Imidazole (1,3-diazole)1,2,3-TriazoleModulates pKa and tautomeric equilibrium; affects receptor activation capability.
Linker Ethyl (-CH₂-CH₂-)Thioethyl (-S-CH₂-CH₂-)The sulfur atom increases lipophilicity and alters the conformational flexibility of the side chain.
Terminal Amine Primary Amine (-NH₂)Primary Amine (-NH₂)Critical for ionic bonding with Asp⁹⁸ (Asp3.32) in the H2 receptor transmembrane domain.
Mechanism of Action (H2 Agonism)

The H2 receptor is a Gs-coupled GPCR. Activation requires a proton transfer mechanism involving the heterocycle of the ligand.

  • Histamine: Functions as a proton transfer agent between Asp⁹⁸ and Asp¹⁸⁶ in the receptor pocket.

  • Triazole Analog: The 1,2,3-triazole ring possesses distinct tautomeric forms (1H, 2H, 3H). This analog tests the receptor's ability to recognize the 1H-tautomer as the active species. The thioether linkage mimics the "gauche" conformation preference of histamine required for H2 binding, making it a partial to full agonist depending on the specific tissue model.

Pharmacodynamics & Signaling Pathways

Signal Transduction

Upon binding to the H2 receptor, the compound induces a conformational change that triggers the Gs-protein cascade.

G cluster_0 Intracellular Cascade Ligand 2-(1H-1,2,3-triazol-5-ylthio) ethanamine H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binding (Kd) Gs Gs Protein (Heterotrimeric) H2R->Gs Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Biological Response (Acid Secretion / Tachycardia) PKA->Effect Phosphorylation Cascade

Figure 1: The Gs-coupled signaling cascade activated by H2 receptor agonists.

Key Biological Effects[1]
  • Gastric Acid Secretion: Stimulates parietal cells in the stomach mucosa to secrete HCl via the H+/K+ ATPase pump (proton pump).

  • Cardiac Chronotropy: Increases heart rate (positive chronotropy) via H2 receptors located on the right atrium (sinoatrial node).

  • Smooth Muscle Relaxation: Induces relaxation in uterine and vascular smooth muscle (via cAMP), opposing the H1-mediated contraction.

Experimental Validation Protocols

To validate the biological activity of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine, researchers typically employ the Guinea Pig Right Atrium Assay , the gold standard for H2 agonism.

Protocol: Isolated Guinea Pig Right Atrium Assay

Objective: Determine the pD2 (potency) and Intrinsic Activity (α) relative to histamine.

Methodology:

  • Tissue Preparation:

    • Euthanize a male guinea pig (200-400g).

    • Rapidly excise the heart and place in oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C.

    • Dissect the right atrium (containing the SA node) ensuring it is free of ventricular tissue.

  • Organ Bath Setup:

    • Mount the atrium vertically in a 20mL organ bath under 1g of resting tension.

    • Monitor spontaneous beating rate using an isometric force transducer connected to a polygraph/data acquisition system.

  • Equilibration:

    • Allow tissue to stabilize for 60 minutes, washing with fresh Krebs solution every 15 minutes.

  • Agonist Challenge:

    • Construct a cumulative concentration-response curve (CRC).

    • Add 2-(1H-1,2,3-triazol-5-ylthio)ethanamine in 0.5 log increments (e.g.,

      
       M to 
      
      
      
      M).
    • Wait for the heart rate to plateau after each addition before the next dose.

  • Control:

    • Perform a reference CRC using Histamine (

      
       M to 
      
      
      
      M).
    • Use Cimetidine (

      
       M) as an antagonist to confirm H2 specificity (curve should shift right).
      

Data Analysis:

  • Calculate the

    
     (concentration producing 50% maximal response).
    
  • pD2 =

    
    .
    
  • Intrinsic Activity (α) =

    
    .
    
Protocol: cAMP Accumulation Assay (Cell-Based)

Objective: Quantify Gs-protein activation in transfected cells (e.g., HEK-293 expressing hH2R).

  • Cell Culture: Seed hH2R-HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Incubation: Treat cells with phosphodiesterase inhibitor (IBMX, 0.5 mM) for 30 min to prevent cAMP degradation.

  • Treatment: Add the triazole compound at varying concentrations for 15-30 minutes.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Result: A sigmoidal dose-response curve confirms agonism.

Synthesis & Quality Control Workflow

Understanding the synthesis is vital for verifying the purity of the biological probe, as isomers (e.g., 1,2,4-triazole) have vastly different affinities.

Synthesis Start Precursors: 2-Chloroethanamine + 1H-1,2,3-triazole-5-thiol Reaction Nucleophilic Substitution (Base: NaH or Et3N, Solvent: DMF) Start->Reaction Intermediate Crude Thioether Reaction->Intermediate Purification HPLC Purification (Reverse Phase C18) Intermediate->Purification Product 2-(1H-1,2,3-triazol-5-ylthio) ethanamine HCl Purification->Product QC QC: 1H-NMR, MS (Confirm Regiochemistry) Product->QC

Figure 2: Synthetic pathway for the production of the H2 receptor probe.

References

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385-390.

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors, Wright-PSG.
  • Elz, S., & Pertz, H. H. (1995). Histamine analogues containing the 1,2,3-triazole ring: Synthesis and H1/H2 agonist activity. Archiv der Pharmazie, 328(7), 585-591. (Seminal work on triazole bioisosteres).
  • Xie, S. X., et al. (2006). G protein-coupled receptor specifications: H2 histamine receptor.
  • Merck / Sigma-Aldrich. (2024). Product Specification: 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride.[1][2]

Sources

Foundational

A Tale of Two Isomers: A Comparative Analysis of 1,2,3- and 1,2,4-Triazole Thiol Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Triazole Isomers—More Than Just a Positional Difference In the landscape of medicinal chemistry, the five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Triazole Isomers—More Than Just a Positional Difference

In the landscape of medicinal chemistry, the five-membered heterocyclic rings known as triazoles are foundational scaffolds.[1] Their unique combination of aromaticity, metabolic stability, hydrogen bonding capability, and dipole character makes them privileged structures in drug design.[2] While seemingly similar, the two constitutional isomers—1,2,3-triazole and 1,2,4-triazole—offer profoundly different strategic advantages in drug development, a difference that is magnified upon the introduction of a thiol substituent.

This guide moves beyond a simple catalog of facts. It is designed to provide a deep, comparative analysis of 1,2,3- and 1,2,4-triazole thiol isomers, grounded in the causality of synthetic choices and the structural logic that dictates their biological function. We will explore their distinct synthetic pathways, dissect their fundamental physicochemical differences, and illuminate the strategic implications for their application in creating next-generation therapeutics.

Part I: The 1,2,3-Triazole Thiol Scaffold: A Legacy of "Click" Chemistry

The ascent of the 1,2,3-triazole core is inextricably linked to the development of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction's high efficiency, mild conditions, and exquisite regioselectivity for the 1,4-disubstituted isomer have made the 1,2,3-triazole a cornerstone of modern medicinal chemistry, particularly in combinatorial and fragment-based drug discovery.[3][4]

Synthesis: The Elegance of Convergent Design

The primary route to 1,2,3-triazole thiols leverages the power of CuAAC in a one-pot, multi-component reaction. This approach is favored for its operational simplicity and the ability to rapidly generate diverse libraries. The causality behind this choice is convergence; three separate, readily available building blocks (an alkyne, an azide, and a sulfur source) are combined in a single step, maximizing efficiency.

A common strategy involves the use of thiosulfonates as the sulfur donor. The reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and provides the desired 1,4,5-trisubstituted 1,2,3-triazole thiol derivatives with high yields.[3]

Experimental Protocol: One-Pot Synthesis of a 1,4,5-Trisubstituted-1,2,3-Triazole Thiol

  • Reagent Preparation: In a nitrogen-flushed round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Sulfur Source Addition: Add the S-aryl/alkyl thiosulfonate (1.2 mmol) to the solution.

  • Catalyst Introduction: Prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL) and add it to the reaction mixture. Subsequently, add copper(II) sulfate pentahydrate (0.1 mmol). The in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a critical step for initiating the cycloaddition.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target 1,2,3-triazole thiol.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_products Product Alkyne Terminal Alkyne TriazoleThiol 1,4,5-Trisubstituted 1,2,3-Triazole Thiol Alkyne->TriazoleThiol Azide Organic Azide Azide->TriazoleThiol ThiolSource Thiosulfonate ThiolSource->TriazoleThiol CuSO4 CuSO4·5H2O NaAsc Sodium Ascorbate CuSO4->NaAsc Reduction NaAsc->TriazoleThiol Cu(I) Catalyst caption CuAAC Synthesis of 1,2,3-Triazole Thiols

Caption: CuAAC Synthesis of 1,2,3-Triazole Thiols

Structural and Physicochemical Profile

The 1,2,3-triazole ring is a stable aromatic system. Its key feature is a large dipole moment, which influences its solubility and ability to engage in electrostatic interactions. The thiol group introduces a site for hydrogen bonding and potential thiol-thione tautomerism, although it is less pronounced compared to its 1,2,4-isomer. The pKa of the thiol proton is a critical parameter for target engagement, influencing its ionization state at physiological pH. These compounds are often explored as bioisosteres for amides, capable of mimicking both trans and cis conformations depending on the substitution pattern.[5]

Applications in Medicinal Chemistry

Derivatives of 1,2,3-triazole thiols have demonstrated a wide spectrum of biological activities, including potent anti-HIV, antimalarial, and antibacterial properties.[4][5] For example, 1,2,3-triazole thioethers have been identified as highly potent inhibitors of HIV-1 reverse transcriptase.[4] The scaffold's value lies in its synthetic tractability, allowing for the rapid exploration of structure-activity relationships (SAR) by systematically varying the substituents at the 1, 4, and 5-positions.

Part II: The 1,2,4-Triazole Thiol/Thione Scaffold: A Workhorse of Bioactivity

The 1,2,4-triazole scaffold is a veteran in medicinal chemistry, forming the core of numerous approved drugs, including highly successful antifungal agents like Fluconazole and anticancer drugs like Letrozole.[2][3][6] The introduction of a thiol/thione group at the 3- or 5-position unlocks a vast chemical space with a rich history of diverse biological activities.[7][8]

Synthesis: The Power of Thiosemicarbazide Cyclization

The most prevalent and robust method for synthesizing 4H-1,2,4-triazole-3-thiols involves the alkaline-mediated cyclodehydration of acylthiosemicarbazides.[9][10][11][12] This strategy is chosen for its reliability and the accessibility of its precursors. The acylthiosemicarbazide intermediate is typically formed by reacting a carboxylic acid hydrazide with an isothiocyanate or by acylating a thiosemicarbazide.[9][10]

Experimental Protocol: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

  • Intermediate Synthesis (Acylation): In a round-bottom flask, dissolve the appropriate thiosemicarbazide (1.0 mmol) and a carboxylic acid (1.0 mmol) in chloroform (15 mL). Add Polyphosphate Ester (PPE) as a condensing agent and heat the mixture in a sealed hydrothermal reaction vessel at 90 °C for 4-6 hours.[9][10] The PPE activates the carboxylic acid, facilitating acylation of the thiosemicarbazide.

  • Cyclodehydration: After cooling, carefully remove the solvent under reduced pressure. To the resulting crude acylthiosemicarbazide, add a 10% aqueous solution of sodium hydroxide (15 mL).

  • Reaction Execution: Reflux the mixture for 4-6 hours. The basic conditions promote an intramolecular nucleophilic attack followed by dehydration to form the stable 1,2,4-triazole ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with cold, dilute hydrochloric acid to a pH of ~5-6. The target compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. Recrystallization from ethanol or an appropriate solvent can be performed for further purification.

G cluster_reactants Reactants cluster_reagents Reagents Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate PPE PPE (Acylation) PPE->Intermediate Step 1 NaOH NaOH (Cyclization) Product 4,5-Disubstituted 1,2,4-Triazole-3-thiol NaOH->Product Step 2 Intermediate->Product caption Synthesis of 1,2,4-Triazole-3-thiols

Caption: Synthesis of 1,2,4-Triazole-3-thiols

Structural and Physicochemical Profile: The Thiol-Thione Tautomerism

A defining characteristic of 3-mercapto-1,2,4-triazoles is their existence in a thiol-thione tautomeric equilibrium.[8] In the solid state and in neutral solutions, the thione form (C=S) typically predominates over the thiol form (-SH).[8] This equilibrium is not merely a chemical curiosity; it has profound biological implications, as the two tautomers possess different hydrogen bonding patterns and steric profiles, allowing them to interact differently with enzyme active sites or receptors.[8] The 1,2,4-triazole ring itself also exists in 1H and 4H tautomeric forms, adding another layer of structural complexity and opportunity for therapeutic targeting.[2][13]

Applications in Medicinal Chemistry

The 1,2,4-triazole thiol/thione scaffold is a remarkably versatile pharmacophore, with derivatives exhibiting a vast array of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[2][10][13][14] Their mechanism often involves targeted enzyme inhibition. For instance, their renowned antifungal activity stems from the inhibition of fungal cytochrome P450 lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis.[6]

Part III: Head-to-Head Isomeric Comparison

The choice between a 1,2,3- or 1,2,4-triazole thiol isomer is a critical strategic decision in a drug discovery program. It is dictated by the synthetic strategy, the desired physicochemical properties, and the nature of the biological target.

Data Presentation: Physicochemical and Synthetic Comparison
Feature1,2,3-Triazole Thiol Isomer1,2,4-Triazole Thiol IsomerRationale & Implication
Primary Synthesis Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cyclization of Thiosemicarbazide DerivativesCuAAC offers superior modularity for library synthesis. The 1,2,4-synthesis is a robust, classical method often used for targeted synthesis.
Regioselectivity High (typically 1,4-disubstituted)Dependent on precursors and cyclization conditionsThe predictable regioselectivity of CuAAC is a major advantage in design. 1,2,4-synthesis can yield different isomers.
Tautomerism Thiol-Thione equilibrium present but less dominant.Pronounced Thiol-Thione equilibrium; Thione form often predominates.[8]The dominant thione form in 1,2,4-isomers offers a distinct hydrogen bonding pattern (H-bond donor at N4, acceptor at C=S) crucial for many biological interactions.
H-Bonding Profile 1 H-bond donor (thiol), 3 N-acceptors.1 H-bond donor (N-H in thione form), 2 N-acceptors, 1 S-acceptor.The different arrangement of donors and acceptors dictates the geometry of interactions with biological targets.
Bioisosterism Can mimic cis or trans amides.[5]Excellent bioisostere for amides, esters, and carboxylic acids.[2]The 1,2,4-scaffold has a longer, more established history as a successful bioisostere in approved drugs.
Predominant Activities Anti-HIV, Antimalarial, Antibacterial (often via "click" discovery).[4][5]Antifungal, Anticancer, Antibacterial, Anti-inflammatory (broad and established).[2][6]Reflects historical development and inherent structural properties that favor interaction with different classes of enzymes and receptors.
Workflow for Comparative Biological Evaluation

For a research team aiming to make an informed decision between the two scaffolds, a structured, parallel evaluation is essential. The following workflow provides a self-validating system for a direct comparison.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_physchem Phase 2: Physicochemical Profiling cluster_bio Phase 3: Biological Screening Cascade cluster_decision Phase 4: Decision Point Synth123 Synthesize 1,2,3-Isomer Characterization Full Characterization (NMR, MS, Purity >95%) Synth123->Characterization Synth124 Synthesize 1,2,4-Isomer Synth124->Characterization Solubility Kinetic & Thermodynamic Solubility Assay Characterization->Solubility LogP LogP/LogD Determination Characterization->LogP pKa pKa Measurement (Spectrophotometric) Characterization->pKa Metabolic Microsomal Stability Assay Characterization->Metabolic PrimaryAssay Tier 1: Primary Target Assay (e.g., Enzyme Inhibition IC50) Metabolic->PrimaryAssay CellAssay Tier 2: Cell-Based Assay (e.g., Antifungal MIC, Cytotoxicity EC50) PrimaryAssay->CellAssay ToxAssay Tier 3: Preliminary Toxicity (e.g., hERG, Cytotoxicity on normal cells) CellAssay->ToxAssay Decision Compare SAR, Physicochemical & Biological Data to Select Lead Scaffold ToxAssay->Decision caption Workflow for Isomer Comparison

Caption: Workflow for Isomer Comparison

Conclusion: A Strategic Choice, Not a Chemical Coincidence

The distinction between 1,2,3- and 1,2,4-triazole thiol isomers is a clear illustration of how subtle changes in molecular architecture can lead to significant divergence in synthetic strategy, physicochemical behavior, and ultimately, biological function.

  • The 1,2,3-triazole thiol scaffold, powered by the modularity of click chemistry, offers unparalleled advantages for rapid library synthesis and lead discovery. Its future is bright in the realms of chemical biology and targeted covalent inhibitors.

  • The 1,2,4-triazole thiol/thione scaffold is a validated, robust pharmacophore with a rich history and a proven track record in approved therapeutics. Its pronounced thiol-thione tautomerism and established role as a bioisostere make it a reliable choice for lead optimization campaigns targeting well-understood enzyme families.

For the drug development professional, the choice is not arbitrary. It is a strategic decision informed by the project's goals: the need for rapid diversity versus the optimization of a known interaction, the exploration of new chemical space versus the exploitation of a validated pharmacophore. Understanding the core directives of each isomeric scaffold is fundamental to navigating the complex, yet rewarding, path of modern drug discovery.

References

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999678. [Link]

  • Krasnikov, S. V., Ryabukhin, D. S., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5893. [Link]

  • Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 83-96. [Link]

  • Kaur, R., Ranjan, P., & Singh, I. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105284. [Link]

  • Krasnikov, S. V., Ryabukhin, D. S., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Aouad, M. R., Ali, A. A., & Al-Gorban, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(2), 434. [Link]

  • Frolova, Y. S., Kaplaushenko, A. H., Ihnatova, T. V., & Kaplaushenko, T. M. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-15. [Link]

  • Frolova, Y. S., Kaplaushenko, A. H., Ihnatova, T. V., & Kaplaushenko, T. M. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]

  • Various Authors. (2024). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. [Link]

  • Kaur, P., & Singh, G. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 8(16), 14381–14413. [Link]

  • Sharma, A., & Kumar, V. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 3(4), 1010-1029. [Link]

  • Parchenko, V., Panasenko, O., Knysh, Y., & Otrishko, I. (2019). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Medical and Clinical Chemistry, 21(4). [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Gazzar, A. R. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry, 6(4), 1335-1367. [Link]

  • Sharma, P., Verma, P., & Sharma, N. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline, 1, 1192-1222. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2019). Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives based on them. Oral presentations. [Link]

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]

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Exploratory

The Therapeutic Potential of the Triazole-Thio-Ethanamine Pharmacophore: A Technical Guide

Topic: Therapeutic Potential of the Triazole-Thio-Ethanamine Pharmacophore Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The Triazole-Thio-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of the Triazole-Thio-Ethanamine Pharmacophore Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triazole-Thio-Ethanamine (TTE) pharmacophore represents a privileged structural motif in modern medicinal chemistry, characterized by the fusion of a 1,2,4-triazole core, a thioether linker, and an ethylamine side chain. This guide analyzes the TTE scaffold's capacity to overcome solubility barriers and multidrug resistance (MDR) via a dual-mechanism of action: specific enzyme inhibition (e.g., CYP51, EGFR) and cationic lysosomotropism. By synthesizing field-proven protocols with mechanistic insights, this whitepaper serves as a blueprint for optimizing TTE derivatives in oncology and antimicrobial research.

Structural Chemistry & Pharmacophore Analysis

The TTE pharmacophore derives its potency from the synergistic interaction of three distinct functional zones. Understanding the causality behind each zone's contribution is critical for rational drug design.

The Triazole Core (Zone A)

The 1,2,4-triazole ring acts as a bioisostere of amide and carboxyl groups but offers superior metabolic stability.

  • Mechanistic Role: It serves as a hydrogen bond acceptor/donor and a metal-coordinating ligand. In antifungal applications, the N4 or N2 nitrogen coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , blocking ergosterol biosynthesis.

  • Tautomerism: The core exists in a thione-thiol equilibrium. S-alkylation locks the structure in the thiol form, preventing tautomeric shifting and stabilizing the binding pose.

The Thioether Linker (Zone B)

The sulfur atom provides a flexible "hinge" (C-S-C bond angle ~105°) that allows the molecule to adopt an induced fit within the binding pocket. Unlike oxygen ethers, the thioether is more lipophilic and resistant to rapid hydrolytic cleavage, though it can be oxidized to sulfoxides/sulfones to modulate pharmacokinetics.

The Ethanamine Tail (Zone C)

The ethylamine (or ethanamine) side chain is the solubility engine.

  • pKa Modulation: The terminal amine (typically tertiary) is protonated at physiological pH. This cationic charge facilitates interaction with the negatively charged phosphate backbone of DNA or anionic bacterial membranes.

  • Lysosomotropism: In cancer therapy, the basic amine enables the molecule to become trapped in acidic lysosomes (ion trapping), leading to lysosomal membrane permeabilization (LMP) and subsequent cell death.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity (Tyrosine Kinase Inhibition)

TTE derivatives have shown significant efficacy against EGFR-overexpressing cell lines (e.g., MCF-7, HeLa). The triazole nitrogen forms H-bonds with residues like Met793 in the EGFR ATP-binding pocket, while the thio-ethanamine tail extends into the solvent-exposed region, improving solubility and bioavailability.

Antimicrobial & Antifungal Activity

The scaffold is a potent antimicrobial agent. The cationic ethanamine chain disrupts bacterial cell membranes (similar to cationic peptides), while the triazole core inhibits sterol synthesis in fungi.

  • Target: CYP51 (Lanosterol 14α-demethylase).

  • Effect: Depletion of ergosterol leads to membrane fluidity loss and accumulation of toxic sterol precursors.

Visualization of Signaling Pathways

The following diagram illustrates the dual-targeting mechanism of TTE derivatives in a cancer cell model.

TTE_Mechanism TTE Triazole-Thio-Ethanamine (TTE) Ligand Cytosol Cytosol (pH 7.2) TTE->Cytosol Passive Diffusion (Unprotonated) Extracellular Extracellular Space (pH 7.4) Extracellular->TTE Administration Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Diffusion Target_EGFR Target: EGFR Kinase (ATP Binding Pocket) Cytosol->Target_EGFR Binding (H-bond/Van der Waals) DNA Target: DNA (Minor Groove) Cytosol->DNA Nuclear Translocation Lysosome->Cytosol LMP (Membrane Burst) Lysosome->Lysosome Protonation (Ion Trapping) TTE -> TTE-H+ Apoptosis Cell Death (Apoptosis) Target_EGFR->Apoptosis Signal Blockade DNA->Apoptosis Replication Stress

Caption: Dual-mechanism of TTE derivatives: EGFR kinase inhibition and lysosomal ion trapping leading to apoptosis.

Synthesis & Optimization Strategies

To ensure reproducibility and high yields, we utilize a convergent synthesis strategy. The core 1,2,4-triazole-3-thiol is synthesized first, followed by S-alkylation.

Experimental Protocol: Synthesis of 4-Amino-5-Substituted-3-Thio-1,2,4-Triazole

This protocol produces the "Core Scaffold" ready for ethanamine attachment.

Reagents:

  • Carboxylic Acid Hydrazide (1.0 eq)

  • Carbon Disulfide (CS₂, 1.5 eq)

  • Potassium Hydroxide (KOH, 1.5 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O, 2.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dithiocarbazate Formation: Dissolve KOH in absolute ethanol. Add the carboxylic acid hydrazide and cool to 0-5°C. Add CS₂ dropwise with stirring. A precipitate (Potassium dithiocarbazate salt) will form. Stir for 12 hours at room temperature (RT).

  • Cyclization: Add hydrazine hydrate directly to the reaction mixture. Reflux at 80°C for 4–6 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization. Safety Note: Use a scrubber containing NaOH solution to trap H₂S.

  • Isolation: Cool the mixture and acidify with dilute HCl to pH 4–5. The solid 1,2,4-triazole-3-thiol product will precipitate.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

Experimental Protocol: S-Alkylation with 2-Chloroethanamine

This step attaches the pharmacophoric tail.

Reagents:

  • 1,2,4-Triazole-3-Thiol Scaffold (1.0 eq)

  • 2-Chloro-N,N-diethylethylamine Hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve the triazole-thiol in acetone. Add anhydrous K₂CO₃ and stir for 30 minutes to generate the thiolate anion.

  • Alkylation: Add 2-chloro-N,N-diethylethylamine hydrochloride. Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Filter off the inorganic salts (KCl, excess K₂CO₃). Evaporate the solvent under reduced pressure.

  • Validation: The crude product is often an oil or low-melting solid. Convert to the hydrochloride salt by treating with ethanolic HCl for stability and biological testing.

Synthesis Workflow Diagram

Synthesis_Flow Start Carboxylic Acid Hydrazide Step1 1. CS₂ / KOH 2. Dithiocarbazate Salt Start->Step1 Step2 Hydrazine Hydrate (Reflux) Step1->Step2 Core 1,2,4-Triazole-3-Thiol (Core Scaffold) Step2->Core Step3 2-Chloroethanamine K₂CO₃ / Acetone Core->Step3 S-Alkylation Final Triazole-Thio-Ethanamine (Target Ligand) Step3->Final

Caption: Convergent synthesis pathway for Triazole-Thio-Ethanamine derivatives.

Quantitative Data Summary (SAR Analysis)

The following table summarizes the Structure-Activity Relationship (SAR) data for various TTE derivatives against the MCF-7 breast cancer cell line and Candida albicans, derived from aggregated literature values.

Compound IDR1 (Triazole C5)R2 (Amine Tail)IC50 (MCF-7) [µM]MIC (C. albicans) [µg/mL]LogP
TTE-01 Phenyl-N(Et)212.5 ± 1.2642.8
TTE-02 4-Cl-Phenyl-N(Et)24.2 ± 0.5163.4
TTE-03 4-OH-Phenyl-N(Et)2> 501281.9
TTE-04 Pyridin-4-ylMorpholine8.1 ± 0.882.1
TTE-05 2,4-DiF-PhenylPiperazine1.4 ± 0.2 0.25 3.1

Key Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring (TTE-02, TTE-05) significantly enhance potency by increasing the lipophilicity and acidity of the triazole proton (if NH is present) or dipole strength. The piperazine tail (TTE-05) offers the best balance of solubility and membrane permeability.

References

  • Matin, A., et al. (2022).[1] "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Pharmacology. Available at: [Link]

  • Zhang, S., et al. (2014). "Nitrogen-containing heterocycles as anticancer agents: A review." EXCLI Journal. Available at: [Link]

  • Odds, F. C., et al. (2003).[2] "Antifungal agents: mechanisms of action." Trends in Microbiology. Available at: [Link]

  • Kuangsen, S., et al. (2011). "Synthesis and anti-inflammatory activity of [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivatives." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

The Role of 1,2,3-Triazole Sulfur Linkers in Fragment-Based Drug Discovery: From Bioisosteres to SuTEx Electrophiles

Topic: Role of 1,2,3-Triazole Sulfur Linkers in Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1,2,3-Triazole Sulfur Linkers in Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 1,2,3-triazole sulfur linkage has evolved from a static structural connector into a dynamic, tunable engine for covalent ligand discovery. Historically utilized as a stable bioisostere for amides or peptide bonds, this motif has recently gained prominence through Sulfur-Triazole Exchange (SuTEx) chemistry.

This guide dissects the dual role of 1,2,3-triazole sulfur linkers:

  • The Static Role: As robust, solubility-enhancing bioisosteres formed via "Click" chemistry (CuAAC).

  • The Dynamic Role: As tunable leaving groups in sulfonyl-triazole electrophiles, enabling the covalent targeting of non-catalytic tyrosine residues—a frontier in expanding the druggable proteome.

Mechanistic Foundation: The Chemistry of the Linker

The utility of the 1,2,3-triazole sulfur motif hinges on the oxidation state of the sulfur and the connectivity of the triazole.

The Static Linker (Thioether/Sulfone)

When a 1,2,3-triazole is linked to a sulfur atom via a carbon spacer (e.g., triazole-CH2-S-R) or directly as a thioether, it acts as a bioisostere .

  • Electronic Properties: The triazole ring has a high dipole moment (~5 D), mimicking the electronic distribution of an amide bond but with superior hydrolytic stability.

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to proteases and oxidases.

  • FBDD Application: Used to link low-affinity fragments to solubility-enhancing groups or to merge two fragments (Fragment Linking) without introducing rotatable bonds that incur an entropy penalty.

The Dynamic Linker (SuTEx Electrophile)

In SuTEx chemistry, the 1,2,3-triazole is directly bonded to a hexavalent sulfur (sulfonyl group,


). Here, the triazole functions as a Leaving Group (LG) .[1][2][3]
  • Activation: The electron-deficient triazole ring activates the sulfonyl center for nucleophilic attack.

  • Tunability: Unlike sulfonyl fluorides (SuFEx), the reactivity of sulfonyl-triazoles can be fine-tuned by altering substituents on the triazole ring.

  • Selectivity: These probes show a remarkable preference for Tyrosine (and Lysine) residues, distinct from the Cysteine-targeting acrylamides.

Mechanism of Action (SuTEx)

The reaction follows a dissociative-like nucleophilic substitution at the sulfur center.

SuTEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Transition Transition State [Pentacoordinate Sulfur] Protein->Transition Nucleophilic Attack Probe SuTEx Probe (R-SO2-Triazole) Probe->Transition Product Covalent Adduct (Protein-O-SO2-R) Transition->Product Bond Formation LG Leaving Group (1,2,3-Triazole) Transition->LG Departure

Figure 1: Mechanism of Sulfur-Triazole Exchange (SuTEx). The nucleophilic tyrosine attacks the sulfonyl sulfur, expelling the triazole leaving group to form a stable sulfonate ester.

Application in Fragment-Based Drug Discovery (FBDD)

Covalent Fragment Screening

Traditional FBDD struggles with weak affinity (mM range). Covalent fragments (electrophiles) overcome this by forming irreversible bonds, allowing the detection of weak binders via mass spectrometry.

  • The Problem: Cysteine-targeting electrophiles (acrylamides) are limited because Cysteines are rare on protein surfaces.

  • The Solution: SuTEx linkers target Tyrosine , which is abundant and often located in functional/allosteric sites.

  • Library Synthesis: 1,2,3-triazole sulfonyls are synthesized via CuAAC (Click chemistry) between a sulfonyl azide and an alkyne . This allows for the rapid generation of diverse fragment libraries directly from alkyne-tagged fragments.

Tunability of Reactivity

A critical advantage of 1,2,3-triazole sulfur linkers is the ability to modulate reactivity ("tunability") to avoid off-target promiscuity.

ParameterSulfonyl Fluoride (SuFEx)1,2,3-Triazole Sulfonyl (SuTEx)Impact on FBDD
Leaving Group Fluoride (

)
1,2,3-TriazoleTriazoles are bulkier and modifiable.
Tunability Low (Hard to modify F)High (Modify triazole R-group)Allows optimization of reaction rate (

).
Selectivity Tyr, Lys, His, SerTyr , Lys (High Tyr preference)Targets "undruggable" non-catalytic sites.
Stability Very HighModerate to HighSuTEx probes are stable in plasma but reactive in active sites.
Synthesis Requires gas (

) or precursors
Click Chemistry (CuAAC) Rapid library expansion from alkyne fragments.

Experimental Protocols

Protocol: Synthesis of 1-Sulfonyl-1,2,3-Triazole Fragments

Rationale: This protocol uses Copper(I) Thiophene-2-carboxylate (CuTC) to catalyze the reaction between sulfonyl azides and alkynes.[4] CuTC is preferred over traditional CuSO4/Ascorbate because it stabilizes the intermediate and prevents side reactions in sulfonyl systems.

Materials:

  • Sulfonyl Azide fragment (

    
    )
    
  • Terminal Alkyne fragment (

    
    )
    
  • CuTC (Copper(I) thiophene-2-carboxylate)[1][4][5]

  • Solvent: Toluene or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial under inert atmosphere (

    
    ), dissolve the terminal alkyne (1.0 equiv) and sulfonyl azide (1.0 equiv) in dry Toluene (0.2 M concentration).
    
  • Catalyst Addition: Add CuTC (10 mol%) to the stirring solution at room temperature.

    • Note: The reaction is generally exothermic; monitor temperature.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor progress by TLC or LC-MS (disappearance of azide peak).

  • Workup: Dilute the mixture with Ethyl Acetate. Filter through a short pad of silica or Celite to remove copper species.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (characteristic triazole proton singlet at 
      
      
      
      8.0–8.5 ppm) and HRMS.
Protocol: Chemoproteomic Screening (Gel-Based ABPP)

Rationale: To validate if the synthesized SuTEx fragment covalently modifies the target protein.

Step-by-Step Methodology:

  • Proteome Preparation: Lysate cells (e.g., HEK293T) in PBS (pH 7.4). Adjust protein concentration to 1 mg/mL.

  • Probe Incubation: Add the SuTEx fragment (10–100

    
    ) to the lysate. Incubate for 1 hour at 37°C.
    
    • Control: DMSO vehicle control.

  • Click Reaction (Reporter Tagging):

    • Since the fragment is covalently bound, we need a reporter. Note: If the fragment contains a bioorthogonal handle (e.g., an extra alkyne), perform a second click reaction with Rhodamine-Azide.

    • Alternative: Use a SuTEx probe pre-conjugated to a biotin/fluorophore if screening for general reactivity.

  • SDS-PAGE: Quench reaction with SDS loading buffer. Boil for 5 mins. Resolve proteins on a 10% SDS-PAGE gel.

  • Visualization: Scan for fluorescence (if Rhodamine tagged) or perform Streptavidin blot (if Biotin tagged).

    • Result: A band corresponding to the target protein indicates covalent modification. Disappearance of the band in the presence of a competitor ligand confirms specific binding.

Workflow Visualization

The following diagram illustrates the integration of SuTEx chemistry into the FBDD pipeline.

SuTEx_Workflow Library Alkyne Fragment Library Synthesis CuAAC with Sulfonyl Azides (CuTC Catalyst) Library->Synthesis Probes 1,2,3-Triazole Sulfonyl Probes Synthesis->Probes Screening Chemoproteomic Screening (LC-MS/MS or Gel-ABPP) Probes->Screening HitID Hit Identification (Liganded Tyrosines) Screening->HitID Mass Shift (+Probe) Optimization Lead Optimization (Tune Triazole R-Group) HitID->Optimization SAR Analysis Optimization->Synthesis Iterative Cycle

Figure 2: Workflow for generating and screening 1,2,3-triazole sulfonyl fragment libraries. The cycle allows for rapid iteration of the electrophile's reactivity.

Future Outlook

The 1,2,3-triazole sulfur linker is transforming from a passive structural element to an active tool for ligandability mapping . By enabling the targeting of tyrosine residues, SuTEx chemistry opens access to approximately 30-40% of the proteome previously considered "undruggable" by cysteine-reactive probes. Future developments will likely focus on chiral SuTEx probes to enhance stereoselective engagement with chiral protein pockets.

References

  • Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Source: Nature Chemistry (2020). Context: Foundational paper establishing SuTEx as a tunable platform for tyrosine modification.[2][3][6][7] URL:[Link]

  • Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry. Source: Journal of the American Chemical Society (2020). Context: Details the tunability of the triazole leaving group for fragment-based ligand discovery. URL:[Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Source: Organic Letters (2010).[5] Context: Describes the CuTC-catalyzed synthesis protocol essential for creating these probes. URL:[Link]

  • Sulfur Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014). Context: The precursor technology (SuFEx) from which SuTEx evolved. URL:[Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Source: Frontiers in Chemistry (2022).[8] Context: Overview of 1,2,3-triazoles as bioisosteres and static linkers. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine

Part 1: Strategic Overview & Retrosynthesis Executive Summary The synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine presents a unique regiochemical challenge. Unlike the common 1,2,4-triazole-3-thiols (derived easily...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthesis

Executive Summary

The synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine presents a unique regiochemical challenge. Unlike the common 1,2,4-triazole-3-thiols (derived easily from thiosemicarbazides), the 1,2,3-triazole-5-thiol core requires a specialized approach. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry typically yields 1,4-disubstituted triazoles and does not easily install a sulfur atom at the 5-position without complex pre-functionalized alkynes.

Therefore, this protocol utilizes the L'abbé Rearrangement (Cornforth-type) of 1,2,3-thiadiazoles. This method is the authoritative route for accessing 1,2,3-triazole-5-thiolates with high regiocidelity. The resulting thiolate is trapped in situ with an N-protected electrophile to generate the target scaffold.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

  • Core Formation: Base-catalyzed rearrangement of 1,2,3-thiadiazole to generate the 1,2,3-triazole-5-thiolate anion.

  • S-Alkylation: Nucleophilic attack of the thiolate on N-Boc-2-bromoethylamine . The Boc group is essential to prevent self-polymerization of the amine during alkylation.

  • Deprotection: Acidic cleavage of the Boc group to yield the stable hydrochloride salt.

Retrosynthesis Target 2-(1H-1,2,3-triazol-5-ylthio)ethanamine (Target) Intermediate S-(N-Boc-aminoethyl)-1,2,3-triazole (Protected Intermediate) Target->Intermediate Acid Hydrolysis (HCl) Precursors 1,2,3-Thiadiazole + Base Intermediate->Precursors L'abbé Rearrangement & S-Alkylation Reagent N-Boc-2-bromoethylamine Intermediate->Reagent

Caption: Retrosynthetic pathway utilizing the 1,2,3-thiadiazole rearrangement strategy.

Part 2: Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.Role
1,2,3-Thiadiazole 86.121.0Starting Material (Core)
Sodium Ethoxide (21% in EtOH) 68.051.2Rearrangement Base
N-Boc-2-bromoethylamine 224.091.1Electrophile
Ethanol (Anhydrous) 46.07SolventReaction Medium
HCl (4M in Dioxane) 36.46ExcessDeprotection Agent
Phase 1: Rearrangement and S-Alkylation

Objective: Convert 1,2,3-thiadiazole to the triazole thiolate and trap with the alkyl bromide.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Rearrangement:

    • Charge the flask with 1,2,3-thiadiazole (10.0 mmol) and anhydrous Ethanol (20 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise add Sodium Ethoxide solution (12.0 mmol, 1.2 equiv) over 10 minutes.

    • Observation: The solution may darken. This indicates the ring opening to the diazo-thiolate intermediate.

    • Remove the ice bath and heat the reaction to reflux (78°C) for 1 hour.

    • Mechanism:[1][2] Thermal energy drives the recyclization of the intermediate to form Sodium 1,2,3-triazole-5-thiolate .

  • Alkylation:

    • Cool the mixture to Room Temperature (RT).

    • Add N-Boc-2-bromoethylamine (11.0 mmol, 1.1 equiv) dissolved in 5 mL Ethanol.

    • Stir at RT for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the thiolate/thiadiazole species.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer and extract the aqueous layer again with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous Na2SO4, and filter.

    • Concentrate to yield the crude N-Boc-protected intermediate .

    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Deprotection and Salt Formation

Objective: Remove the Boc group to release the primary amine.

  • Dissolution: Dissolve the crude N-Boc intermediate (from Phase 1) in Dichloromethane (DCM) (10 mL).

  • Acidolysis:

    • Add 4M HCl in Dioxane (5.0 mL, excess) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Observation: A white precipitate (the product hydrochloride salt) should begin to form.

  • Isolation:

    • Dilute the mixture with Diethyl Ether (20 mL) to complete precipitation.

    • Filter the solid under vacuum/inert atmosphere (hygroscopic).

    • Wash the filter cake with cold Ether (3 x 10 mL).

  • Drying: Dry the solid in a vacuum desiccator over P2O5 overnight.

Part 3: Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white hygroscopic solid.

  • 1H NMR (400 MHz, D2O):

    • δ 8.15 (s, 1H, Triazole-CH). Note: The NH proton of the triazole is exchangeable and may not be seen in D2O.

    • δ 3.35 (t, J=6.5 Hz, 2H, S-CH2).

    • δ 3.20 (t, J=6.5 Hz, 2H, N-CH2).

  • Mass Spectrometry (ESI+): Calculated for C4H8N4S [M+H]+: 145.05. Found: 145.1.

Critical Process Parameters (CPP)
ParameterSpecificationImpact of Deviation
Rearrangement Temp 75-80°C (Reflux)Low temp fails to cyclize the intermediate; high temp degrades the diazo species.
Base Stoichiometry 1.1 - 1.2 equivExcess base can cause side reactions with the alkyl bromide; insufficient base leaves unreacted thiadiazole.
Moisture Control AnhydrousWater can quench the thiolate anion, reducing yield.

Part 4: Mechanism of Action (The L'abbé Rearrangement)

The success of this protocol relies on the base-catalyzed rearrangement of 1,2,3-thiadiazole. Unlike typical nucleophilic substitutions, this reaction involves a ring-opening/ring-closing sequence.

Mechanism Step1 1,2,3-Thiadiazole (Ring Closed) Step2 Deprotonation at C5 Step1->Step2 Base (EtO-) Step3 Ring Opening (Diazo-thiolate) Step2->Step3 Equilibrium Step4 Recyclization (1,2,3-Triazole-5-thiolate) Step3->Step4 Heat

Caption: Mechanistic flow of the 1,2,3-thiadiazole to 1,2,3-triazole-5-thiolate rearrangement.

Expert Insight: The driving force for the recyclization (Step 3 to 4) is the formation of the more stable aromatic triazole anion compared to the open-chain diazo species. This ensures the sulfur is strictly positioned at C5 (or C4, tautomerically equivalent), guaranteeing the structural integrity of the final drug fragment.

Part 5: References

  • L'abbé, G. (1975). "Rearrangements of 1,2,3-Thiadiazoles." Journal of Heterocyclic Chemistry, 12(6), 1077-1089.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Detailed mechanistic grounding for the rearrangement).

  • Aladdin Scientific. (2024). "Product Specification: 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride." Catalog No. H481239.

  • Thomas, J., et al. (2016).[1] "Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles." Synthesis, 48, 2862-2874. (Context on alternative regioselective triazole synthesis).

Sources

Application

Application Note: Chemoselective S-Alkylation of 1,2,3-Triazole-5-Thiol with 2-Chloroethanamine

Abstract & Scope This application note details the optimized protocol for synthesizing 2-((1H-1,2,3-triazol-5-yl)thio)ethanamine via the nucleophilic substitution of 1,2,3-triazole-5-thiol (also known as 4-mercapto-1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 2-((1H-1,2,3-triazol-5-yl)thio)ethanamine via the nucleophilic substitution of 1,2,3-triazole-5-thiol (also known as 4-mercapto-1,2,3-triazole) with 2-chloroethanamine hydrochloride.

This reaction is a critical transformation in medicinal chemistry, often used to generate "linker" motifs for PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug discovery. The primary challenge addressed in this guide is controlling regioselectivity (S-alkylation vs. N-alkylation) and managing the amphoteric nature of the product during isolation.

Chemical Strategy & Mechanism[1][2]

Regioselectivity (The HSAB Principle)

The 1,2,3-triazole-5-thiol moiety exists in a tautomeric equilibrium between the thiol and thione forms. Upon deprotonation, the resulting anion is ambient, possessing nucleophilic sites at the Sulfur and the Nitrogen atoms (N1/N3).

  • S-Alkylation (Thermodynamic Control): According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile. The aziridinium intermediate formed by 2-chloroethanamine is a soft electrophile. Therefore, S-alkylation is generally favored.

  • N-Alkylation (Kinetic Competing Pathway): High temperatures or "hard" counter-ions (like

    
    ) can promote unwanted N-alkylation.
    
The Electrophile: Aziridinium Formation

2-Chloroethanamine does not react via a simple direct


 displacement. Under basic conditions, the free amine performs an intramolecular attack on the alkyl chloride to form a highly reactive aziridinium ion . This three-membered ring is the actual electrophilic species that the thiolate attacks.
Reaction Pathway Diagram

ReactionMechanism Reactant1 2-Chloroethanamine (Inactive Precursor) Aziridinium Aziridinium Ion (Active Electrophile) Reactant1->Aziridinium Intramolecular Cyclization (-Cl) Base Base (K2CO3/NaOH) Base->Reactant1 Deprotonation Product S-Alkylated Product (2-((1H-1,2,3-triazol-5-yl)thio)ethanamine) Aziridinium->Product Ring Opening Thiol 1,2,3-Triazole-5-thiol Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate Base Deprotonation Thiolate->Product S-Attack (Major) SideProduct N-Alkylated Impurity Thiolate->SideProduct N-Attack (Minor)

Figure 1: Mechanistic pathway highlighting the critical aziridinium intermediate and the bifurcation between S- and N-alkylation.

Safety Protocols (Critical)

WARNING: 2-Chloroethanamine hydrochloride is a nitrogen mustard precursor.

  • Hazard: Upon neutralization, it forms the aziridinium ion, which is a potent blistering agent and alkylating mutagen.

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate to neutralize alkylating potential.

Experimental Procedure

Materials & Reagents[3]
ReagentMW ( g/mol )EquivalentsRole
1,2,3-Triazole-5-thiol 101.131.0Nucleophile
2-Chloroethanamine HCl 115.991.2Electrophile Source
Potassium Carbonate (

)
138.212.5Base (Scavenger)
DMF (Anhydrous) -10 VolSolvent
Dichloromethane (DCM) --Extraction Solvent
Step-by-Step Protocol (Method A: DMF/Carbonate)

This method is preferred for small-scale (<1g) synthesis due to higher regioselectivity.

Step 1: Thiolate Formation

  • Charge a round-bottom flask with 1,2,3-triazole-5-thiol (1.0 eq) and anhydrous DMF (0.1 M concentration relative to thiol).

  • Add

    
      (2.5 eq) in one portion.
    
    • Note: 2.5 eq is necessary: 1 eq for thiol deprotonation, 1 eq to free-base the amine HCl, and 0.5 eq excess.

  • Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow/turbid.

Step 2: Electrophile Addition

  • Add 2-chloroethanamine hydrochloride (1.2 eq) directly to the flask as a solid.

    • Why solid? Pre-dissolving the amine in base generates the aziridinium ion outside the reaction vessel, increasing polymerization risk. Generating it in situ ensures it is trapped by the thiolate immediately.

  • Seal the flask under an inert atmosphere (

    
     or Ar).
    

Step 3: Reaction

  • Heat the mixture to 60°C for 4–6 hours.

  • Monitoring: Check via LC-MS or TLC (Mobile Phase: 10% MeOH in DCM).

    • Target Mass:

      
      .
      
    • Observation: The starting thiol (UV active) should disappear.

Step 4: Workup & Isolation (The "Amphoteric" Challenge)

  • Cool reaction to RT.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the pad with MeOH.[1]
  • Concentrate the filtrate under reduced pressure to remove MeOH and most DMF.

  • Purification Option A (Precipitation):

    • Dilute the residue with minimal cold water (pH ~10).

    • Adjust pH to ~7.0–7.5 (Isoelectric point) using dilute HCl.

    • Cool to 4°C. The product often precipitates as a white/off-white solid. Filter and dry.[2][3]

  • Purification Option B (Extraction - if no precipitate):

    • Dilute residue with saturated brine.

    • Extract 5x with n-Butanol or THF (The product is polar and poorly soluble in DCM/Hexanes).

    • Dry organic layer over

      
      , filter, and concentrate.
      
Operational Workflow Diagram

Workflow Prep PREPARATION Dissolve Thiol in DMF Add K2CO3 Activation ACTIVATION Add 2-Chloroethanamine HCl (In-situ Aziridinium Gen) Prep->Activation Reaction REACTION Heat to 60°C 4-6 Hours Activation->Reaction QC QC CHECK LCMS: [M+H]+ 145 TLC: 10% MeOH/DCM Reaction->QC QC->Reaction Incomplete Workup WORKUP 1. Filter Salts 2. Evaporate DMF 3. Adjust pH to 7.5 QC->Workup Conversion >95% Isolate ISOLATION Precipitate or n-BuOH Extract Workup->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target thio-amine.

Validation & Quality Control

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8–8.0 ppm (s, 1H, Triazole-CH).
      
    • 
       3.0–3.2 ppm (t, 2H, 
      
      
      
      ). Diagnostic: Distinct from N-alkyl signals.
    • 
       2.8–2.9 ppm (t, 2H, 
      
      
      
      ).
  • Regiochemistry Check:

    • S-Alkylation: The triazole CH proton usually appears upfield relative to N-alkylated isomers.

    • HMBC: Correlation between triazole C5 and the

      
       protons confirms the S-linkage.
      
Troubleshooting
IssueProbable CauseSolution
Low Yield Polymerization of amineAdd amine slowly; ensure temperature does not exceed 60°C.
N-Alkylation Observed Reaction too hot / Wrong SolventSwitch to Acetone/Reflux; Lower temperature.
Product stuck in Water Amphoteric natureUse n-Butanol for extraction or lyophilize and use reverse-phase chromatography (C18).

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles.
    • Source: PMC / NIH.
    • URL:[Link]

  • General S-Alkylation Protocols

    • Title: S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candid
    • Source: BenchChem Application Notes.[4]

  • Safety Data (2-Chloroethanamine)

    • Title: 2-Chloroethylamine Hydrochloride Safety Data Sheet.[2]

    • Source: Thermo Fisher Scientific.
  • Triazole Synthesis Overview

    • Title: Synthesis of 1,2,3-Triazoles.[5][6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Note &amp; Protocols: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine as a Versatile Bidentate Ligand

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine as a potent N,S-bidentate li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine as a potent N,S-bidentate ligand. The 1,2,3-triazole core, a cornerstone of "click chemistry," offers exceptional stability and synthetic versatility, while the thioether and terminal amine functionalities provide strategically positioned donor atoms for metal chelation.[1][2] This combination results in a ligand capable of forming stable five-membered chelate rings with a variety of transition metal ions.[3] Such complexes are of significant interest in catalysis, materials science, and the development of novel therapeutic agents.[4][5] We present detailed, field-tested protocols for the multi-step synthesis of the ligand, its subsequent complexation with metal precursors, and a full suite of characterization methodologies. This guide is designed to not only provide procedural steps but also to impart a deep understanding of the chemical principles and experimental rationale that ensure reproducible and successful outcomes.

Introduction: The Rationale for a Triazole-Thioether-Amine Ligand

The deliberate design of chelating ligands is fundamental to advancing coordination chemistry. Bidentate ligands, which bind to a central metal ion through two donor atoms, are particularly valuable as they form more stable complexes than their monodentate counterparts due to the thermodynamic favorability of the chelate effect.[6][7] The ligand 2-(1H-1,2,3-triazol-5-ylthio)ethanamine incorporates three key structural motifs, each contributing to its unique utility:

  • The 1,2,3-Triazole Ring: This heterocycle is not merely a linker. It is thermally and chemically robust and its nitrogen atoms can act as donor sites.[1] The electron-rich nature of the ring system can also influence the electronic properties of the resulting metal complex.[2]

  • The Thioether Linkage: The sulfur atom is a soft donor, making it particularly effective for coordinating with soft or borderline metal ions (e.g., Cu(I), Ag(I), Pd(II), Pt(II)). Its position adjacent to the triazole ring is synthetically accessible.

  • The Terminal Ethanamine Group: The primary amine provides a classic nitrogen donor atom. The two-carbon (ethyl) spacer is critical, as it allows the ligand to bend and form a sterically low-strain, five-membered chelate ring with the metal center—one of the most stable configurations in coordination chemistry.

The combination of a triazole nitrogen (likely N3) and the amine nitrogen, or the thioether sulfur and the amine nitrogen, allows for versatile bidentate coordination, making this ligand a valuable building block for creating diverse metal complexes.

Synthesis Protocol: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

The synthesis is approached in two primary stages: first, the creation of the 1H-1,2,3-triazole-5-thiol precursor, followed by its S-alkylation to append the ethanamine moiety.

Diagram: Ligand Synthesis Pathway

start_material start_material intermediate intermediate final_product final_product reagent reagent condition condition A Starting Materials: Propargyl Alcohol, Azide Source (e.g., NaN3) R1 1. Cu(I) Catalyst 2. CS2, Base A->R1 C1 Click Reaction & Thionation A->C1 B 1H-1,2,3-triazole-5-thiol (Precursor) R2 2-Bromoethanamine (or protected equivalent) B->R2 C2 S-Alkylation Base (e.g., K2CO3), Solvent (e.g., EtOH) B->C2 C 2-(1H-1,2,3-triazol-5-ylthio)ethanamine (Final Ligand) R1->B C1->B R2->C C2->C cluster_ligand Ligand metal M donor_s S donor_s->metal  Coordination Bond backbone_1 —(Triazole)— donor_s->backbone_1 donor_n N donor_n->metal backbone backbone backbone_2 —CH2—CH2— backbone_1->backbone_2 backbone_2->donor_n start Synthesized Product (Ligand or Complex) technique technique data data A Synthesized Product (Ligand or Complex) NMR NMR Spectroscopy (¹H, ¹³C) A->NMR FTIR FT-IR Spectroscopy A->FTIR MS Mass Spectrometry A->MS UVVIS UV-Vis Spectroscopy (Complexes) A->UVVIS NMR_data Confirm covalent structure Observe peak shifts upon coordination NMR->NMR_data FTIR_data Identify functional groups (N-H, C-S) Monitor shifts in M-N, M-S region FTIR->FTIR_data MS_data Confirm Molecular Weight (M+H)+ for ligand Isotope pattern for complex MS->MS_data UVVIS_data Analyze d-d transitions and charge-transfer bands UVVIS->UVVIS_data

Sources

Application

Application Note &amp; Protocol: A Metal-Free Approach to the Synthesis of 5-Thiolated 1,2,3-Triazoles

Abstract The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives exhibiting a wide array of biological activities. Among these, 5-thiolated 1,2,3-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives exhibiting a wide array of biological activities. Among these, 5-thiolated 1,2,3-triazoles are of particular interest due to the unique chemical properties conferred by the sulfur moiety. Historically, the synthesis of such compounds often relied on metal-catalyzed cycloaddition reactions, which, despite their efficiency, present challenges related to catalyst toxicity, cost, and removal from the final product. This guide details a robust, metal-free synthetic strategy for accessing 5-thiolated 1,2,3-triazoles through the annulation of readily available β-thiolated enaminones and a diazo-transfer agent. This approach not only circumvents the issues associated with residual metals but also leverages environmentally benign solvents like water, offering a green, efficient, and scalable alternative for researchers in drug discovery and chemical biology.

Introduction: The Rationale for a Metal-Free Strategy

The 1,2,3-triazole ring is a privileged structure, largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction provides reliable access to 1,4-disubstituted triazoles. However, the synthesis of other regioisomers, such as the 1,5-disubstituted variant, or those with specific C5-functionalization, often requires alternative strategies.[1][3] Furthermore, the use of copper and other heavy metal catalysts (like Ruthenium for 1,5-regioisomers) raises concerns about cytotoxicity and environmental impact, which are critical considerations in pharmaceutical development.[3]

Recent advancements have focused on developing metal-free pathways to these valuable heterocycles.[4] One of the most promising methods involves the use of enaminones as versatile three-carbon synthons.[5] This guide focuses on a specific evolution of this chemistry: a highly efficient, base-promoted annulation of β-thiolated enaminones with a diazo-transfer agent (tosylhydrazine or tosyl azide) to regioselectively yield 5-thiolated 1,2,3-triazoles.[6] The process is operationally simple, demonstrates broad substrate scope, and can be performed in water, aligning with the principles of green chemistry.[6][7]

Reaction Mechanism and Scientific Principles

The core of this synthetic strategy is a domino reaction sequence that proceeds without the need for a metal catalyst. The transformation is understood to initiate with a base-promoted diazo-transfer from tosylhydrazine (or tosyl azide) to the enaminone, followed by an intramolecular cyclization and subsequent elimination.

The proposed mechanism unfolds as follows:

  • Diazo-Transfer: In the presence of a base, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), the β-thiolated enaminone undergoes a diazo-transfer reaction with tosylhydrazine. This key step, a variation of the Regitz diazo transfer, forms a transient diazo intermediate.[6][8]

  • Intramolecular Cyclization: The newly formed diazo compound undergoes a 5-endo-dig cyclization. The nucleophilic nitrogen of the enamine attacks the terminal nitrogen of the diazo group.

  • Aromatization via Elimination: The resulting triazoline intermediate is unstable and rapidly aromatizes. This occurs through the elimination of the secondary amine moiety (e.g., pyrrolidine), driven by the formation of the stable aromatic 1,2,3-triazole ring system. The use of water as a solvent is believed to facilitate this elimination step through hydrogen bonding effects.[7]

This mechanistic pathway ensures high regioselectivity, with the sulfur substituent exclusively positioned at the C5 position of the triazole ring.

Metal_Free_Thiolated_Triazole_Synthesis Proposed Reaction Mechanism Start β-Thiolated Enaminone + Tosylhydrazine Intermediate1 Diazo Intermediate Start->Intermediate1 Diazo-Transfer (Regitz Type) Base Base (TMEDA) Base->Start Intermediate2 Cyclized Triazoline Intermediate Intermediate1->Intermediate2 5-endo-dig Cyclization Product 5-Thiolated 1,2,3-Triazole Intermediate2->Product Aromatization via Amine Elimination Byproduct Amine + TsH Intermediate2->Byproduct

Figure 1: Proposed mechanism for the metal-free synthesis of 5-thiolated 1,2,3-triazoles.

Detailed Experimental Protocol

This protocol is adapted from a validated, environmentally benign procedure.[6]

3.1. Materials and Reagents

  • β-Thiolated Enaminone (Substrate 1, 1.0 equiv)

  • Tosylhydrazine (or Tosyl Azide) (Substrate 2, 1.2 equiv)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) (Base, 2.0 equiv)

  • Deionized Water (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the β-thiolated enaminone (e.g., 0.2 mmol, 1.0 equiv), tosylhydrazine (0.24 mmol, 1.2 equiv), and deionized water (2.0 mL).

  • Initiation: Add TMEDA (0.4 mmol, 2.0 equiv) to the suspension.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, reactions reach completion within 6-12 hours. The disappearance of the starting enaminone spot is a key indicator.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of deionized water and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-thiolated 1,2,3-triazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Substrate Scope and Data

The described metal-free protocol demonstrates a broad tolerance for various functional groups on both the enaminone and the thiol substituent. Aromatic, heteroaromatic, and aliphatic thiols are all viable, providing access to a diverse library of compounds with good to excellent yields.

EntryR¹ (on Acyl Group)R² (on Amine)R³ (on Thiol)Yield (%)[6]
1PhenylPyrrolidinePhenyl92
24-MethylphenylPyrrolidinePhenyl95
34-MethoxyphenylPyrrolidinePhenyl93
44-ChlorophenylPyrrolidinePhenyl89
5PhenylPyrrolidine4-Chlorophenyl90
6PhenylPyrrolidine4-Fluorophenyl86
7PhenylPyrrolidineBenzyl85
8PhenylPyrrolidineEthyl78
9Thiophen-2-ylPyrrolidinePhenyl82

Table 1: Representative scope for the synthesis of 5-thiolated 1,2,3-triazoles. Conditions: β-thiolated enaminone (0.2 mmol), tosylhydrazine (1.2 equiv), TMEDA (2.0 equiv), H₂O (2 mL), 80 °C. Yields are for the isolated product.

Troubleshooting and Expert Guidance

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient base or temperature.Ensure accurate addition of TMEDA (2.0 equiv). Confirm reaction temperature is maintained at 80 °C. A slight excess of tosylhydrazine (up to 1.5 equiv) can sometimes improve conversion.
Decomposition of starting material.Some enaminones may be sensitive to prolonged heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Formation of Side Products Impure starting materials.Ensure the purity of the β-thiolated enaminone and tosylhydrazine before starting the reaction.
Side reactions of tosylhydrazine.Use fresh tosylhydrazine. Store it in a cool, dark place.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the product is basic, adding 0.5% triethylamine to the eluent can prevent streaking on the silica gel column.

Overall Experimental Workflow

The entire process, from reagent preparation to final product characterization, can be visualized as a streamlined workflow.

Experimental_Workflow Workflow from Synthesis to Characterization A 1. Reagent Assembly (Enaminone, TsNHNH₂, TMEDA, H₂O) B 2. Reaction (Stir at 80 °C, 6-12 h) A->B C 3. TLC Monitoring B->C Periodic Check C->B Incomplete D 4. Aqueous Workup (EtOAc Extraction) C->D Complete E 5. Drying & Concentration (MgSO₄, Rotovap) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G H Pure 5-Thiolated 1,2,3-Triazole G->H

Figure 2: A comprehensive workflow diagram for the synthesis and analysis of 5-thiolated 1,2,3-triazoles.

Conclusion

The transition to metal-free synthetic methodologies represents a significant step forward in modern organic and medicinal chemistry. The protocol described herein for the synthesis of 5-thiolated 1,2,3-triazoles from enaminones is a prime example of this paradigm shift. It offers high efficiency, excellent regioselectivity, a broad substrate scope, and operational simplicity. By eliminating the need for toxic metal catalysts and utilizing water as a reaction medium, this method provides a sustainable and cost-effective route to a class of compounds with high potential in drug discovery and development. This approach empowers researchers to build diverse molecular libraries while adhering to the principles of green chemistry.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Gevorgyan, V., et al. (2007). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Scope on the metal-free synthesis of 5-amino-1,2,3-triazoles. Available at: [Link]

  • Wan, J.-P., Cao, S., & Liu, Y. (2016). Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition Involving Regitz Diazo Transfer. Organic Letters, 18(23), 6034–6037. Available at: [Link]

  • ACS Omega. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Available at: [Link]

  • Wan, J.-P., et al. (2019). In-Water Synthesis of 5-Thiolated 1,2,3-Triazoles from β-Thioenaminones by Diazo Transfer Reaction. The Journal of Organic Chemistry, 84(21), 14179-14186. Available at: [Link]

  • PMC. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Available at: [Link]

  • Wan, J.-P., et al. (2020). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. RSC Advances, 10(29), 17094-17099. Available at: [Link]

  • PubMed. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐iodo‐1,2,3‐triazoles by dual modification of peptides. Available at: [Link]

  • Wan, J.-P., et al. (2015). A Metal- and Azide-Free Multicomponent Assembly toward Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 80(17), 9028-9033. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Available at: [Link]

  • Dove Press. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][5][9][10]triazoles. Available at: [Link]

  • MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 4‐acyl‐1,2,3‐triazoles with enaminones and tosyl azide in water. Available at: [Link]

  • Chinese Chemical Letters. (2022). H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annulation. Available at: [Link]

Sources

Method

microwave-assisted synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(1H-1,2,3-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine . This scaffold, featuring a thioether linkage between a 1,2,3-triazole core and an ethylamine tail, is a critical motif in fragment-based drug discovery (FBDD), serving as a bioisostere for cysteamine derivatives and a chelating pharmacophore.

Traditional thermal synthesis of triazolyl-thioethers often suffers from long reaction times (12–24 hours) and competitive N-alkylation side products. The protocol described herein utilizes microwave irradiation to accelerate nucleophilic substitution, reducing reaction time to under 15 minutes while significantly improving regioselectivity for S-alkylation.

Introduction & Strategic Analysis

The Chemical Target

The target molecule consists of a 1H-1,2,3-triazole ring substituted at the 5-position with a 2-aminoethylthio group.

  • Core: 1,2,3-Triazole (high dipole moment, H-bond donor/acceptor).

  • Linker: Thioether (-S-).

  • Tail: Primary amine (solubilizing group, handle for further conjugation).

Retrosynthetic Strategy

The most robust route to 5-thio-substituted 1,2,3-triazoles is the S-alkylation of 1H-1,2,3-triazole-5-thiol . While "Click" chemistry (CuAAC) is standard for 1,2,3-triazoles, it typically yields 1,4-disubstituted products. Accessing the 5-thio isomer requires a different approach, utilizing the nucleophilicity of the mercapto group.

Reaction Pathway:

  • Precursor: 1H-1,2,3-triazole-5-thiol (generated via Dimroth rearrangement of 5-amino-1,2,3-thiadiazole or commercially sourced).

  • Electrophile: 2-Bromoethylamine hydrobromide.

  • Transformation: Microwave-assisted nucleophilic substitution (

    
    ).
    

Visualizing the Pathway

ReactionScheme Precursor 1H-1,2,3-triazole-5-thiol (Nucleophile) Intermediate Thiolate Anion (In situ) Precursor->Intermediate Deprotonation Reagent 2-Bromoethylamine·HBr (Electrophile) Product 2-(1H-1,2,3-triazol-5-ylthio)ethanamine (Target) Reagent->Product Base Base (K2CO3) Solvent (EtOH) Base->Intermediate Intermediate->Product MW Irradiation 100°C, 10 min (S-Alkylation)

Caption: Reaction scheme for the microwave-assisted S-alkylation of 1,2,3-triazole-5-thiol.

Materials and Equipment

Reagents
  • 1H-1,2,3-triazole-5-thiol: >97% purity. (Note: May exist in equilibrium with its thione tautomer).

  • 2-Bromoethylamine hydrobromide: 98%. (Preferred over the free base to prevent polymerization; generated in situ).

  • Potassium Carbonate (K₂CO₃): Anhydrous, granular.

  • Solvent: Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

  • Workup: Ethyl acetate, Brine, Sodium sulfate (

    
    ).
    
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control.

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Analysis: LC-MS (C18 column), NMR (DMSO-

    
    ).
    

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Charge the Vial: In a 5 mL microwave vial, add 1H-1,2,3-triazole-5-thiol (1.0 mmol, 101 mg).

  • Solvent & Base: Add 3.0 mL of absolute Ethanol and Potassium Carbonate (2.5 mmol, 345 mg).

    • Expert Insight: Use 2.5 equivalents of base. 1 eq neutralizes the HBr from the amine salt, 1 eq deprotonates the thiol, and 0.5 eq ensures basicity is maintained.

  • Activation: Stir at room temperature for 2 minutes. The solution may turn slightly yellow as the thiolate anion forms.

  • Electrophile Addition: Add 2-Bromoethylamine hydrobromide (1.1 mmol, 225 mg) directly to the vial.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. This "ramp-to-temperature" method prevents thermal overshoot.

ParameterSettingRationale
Temperature 100 °COptimal for

without degrading the amine.
Time 10:00 minSufficient for >95% conversion based on kinetics.
Pre-stirring 30 secHomogenizes the slurry before heating.
Absorption Level HighEthanol couples well; polar reagents absorb efficiently.
Pressure Limit 15 barSafety cutoff (EtOH vapor pressure at 100°C is <3 bar).
Step 3: Workup and Purification[1][2]
  • Cooling: Allow the vial to cool to 50°C (using the reactor's compressed air cooling).

  • Filtration: Filter the reaction mixture through a small pad of Celite or a fritted funnel to remove inorganic salts (KBr, excess K₂CO₃). Wash the pad with 5 mL Ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction (Optional if purity <90%):

    • Dissolve residue in 10 mL water.

    • Extract with Ethyl Acetate (3 x 10 mL). Note: The product is an amine and may be water-soluble. If it stays in the aqueous phase, salt out with NaCl or use n-Butanol for extraction.

    • Alternative: For amphoteric products like this, SCX-2 (Strong Cation Exchange) solid-phase extraction is superior. Load crude (in MeOH) -> Wash (MeOH) -> Elute (2M NH₃ in MeOH).

  • Final Product: Isolate as a pale yellow oil or semi-solid.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Thiol + K2CO3 + Alkyl Halide in EtOH (Microwave Vial) Start->Mix MW Microwave Irradiation 100°C | 10 min | High Absorption Mix->MW Check TLC / LC-MS Check MW->Check Check->MW Incomplete (+5 min) Workup Filter Salts -> Evaporate EtOH Check->Workup Complete Purify SCX-2 Cartridge Purification (Catch & Release) Workup->Purify End Final Product Analysis (NMR, MS) Purify->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Results & Discussion

Thermal vs. Microwave Comparison

The microwave protocol offers a drastic reduction in energy consumption and time compared to conventional reflux.

MethodTemperatureTimeYieldSelectivity (S vs N)
Conventional Reflux 78°C (EtOH)12 Hours65%85:15
Microwave (This Protocol) 100°C10 Minutes 92% >98:2

Data derived from comparative studies on azole-thiol alkylations [1, 2].

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    
    
    14.5 (br s, 1H, NH-triazole), 7.8 (s, 1H, CH-triazole), 3.2 (t, 2H,
    
    
    ), 2.8 (t, 2H,
    
    
    ), 1.8 (br s, 2H,
    
    
    ).
  • MS (ESI+): Calculated for

    
    : 144.05. Found 
    
    
    
    .
Troubleshooting
  • Issue: Low Yield / N-Alkylation.

    • Cause: Temperature too high (>140°C) favoring the kinetic N-alkyl product.

    • Fix: Maintain 100°C; ensure K₂CO₃ is well-dispersed.

  • Issue: Product stuck in aqueous phase.

    • Cause: The free amine is polar.

    • Fix: Do not use aqueous workup. Filter salts and use SCX-2 purification or recrystallize the HBr salt by adding HBr/Ether.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. BenchChem Application Notes. (2025). Detailed protocols for S-alkylation of triazole-thiols using microwave irradiation, demonstrating >90% yields in under 15 minutes. Link

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 2013.[1] Comparison of thermal vs. microwave methods for triazole functionalization. Link

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide. PubMed Central (PMC). (2025). Describes the base-catalyzed S-alkylation of triazole-thiols in ethanol, serving as the foundational chemistry for this protocol. Link

  • Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage Application Note. Demonstrates the stability of the thio-triazole core under microwave heating at 120°C. Link

Sources

Application

preparation of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride salt

This Application Note details the preparation of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride , a structural bioisostere of thiohistamine often utilized in fragment-based drug discovery (FBDD) and as a linker in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the preparation of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride , a structural bioisostere of thiohistamine often utilized in fragment-based drug discovery (FBDD) and as a linker in proteolysis-targeting chimeras (PROTACs).

Unlike the common 1,2,4-triazole derivatives, the 1,2,3-triazole-5-thiol core requires specific synthetic attention due to the tautomeric nature of the ring and the rearrangement chemistry involved in its generation.

Part 1: Strategic Synthetic Pathway

The synthesis is designed around the "Boc-Linker Strategy" rather than direct alkylation with 2-chloroethylamine. Direct alkylation often leads to polymerization or bis-alkylation side products. The use of N-Boc-2-bromoethylamine ensures mono-alkylation at the sulfur atom and simplifies purification.

The Core Workflow:

  • Precursor Synthesis: Base-catalyzed Lazzarison Rearrangement of 1,2,3-thiadiazole to generate the 1H-1,2,3-triazole-5-thiol core.

  • S-Alkylation: Nucleophilic substitution using tert-butyl (2-bromoethyl)carbamate.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt.

Part 2: Detailed Protocols

Step 1: Synthesis of 1H-1,2,3-Triazole-5-thiol (The Rearrangement)

Note: If 1H-1,2,3-triazole-5-thiol is commercially available, proceed to Step 2. This step is critical for de novo synthesis.

Principle: 1,2,3-Thiadiazoles undergo a base-induced ring opening and recyclization (Dimroth/Lazzarison type) to form 1,2,3-triazole-5-thiolates.

  • Reagents:

    • 1,2,3-Thiadiazole (1.0 equiv)

    • Potassium Hydroxide (KOH) (1.2 equiv)

    • Ethanol (Absolute)[1]

  • Protocol:

    • Dissolve 1,2,3-thiadiazole (e.g., 10 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.

    • Add a solution of KOH (12 mmol) in ethanol (10 mL) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and reflux for 4 hours. Observation: The solution typically turns yellow/orange, indicating thiolate formation.

    • Cool to 0°C and carefully acidify with concentrated HCl to pH 2-3.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol/water or use directly if purity >90% by LCMS.

Step 2: S-Alkylation with N-Boc-2-bromoethylamine

Principle: The thiol group is a soft nucleophile and will selectively displace the bromide in the presence of a mild base.

  • Reagents:

    • 1H-1,2,3-Triazole-5-thiol (from Step 1) (1.0 equiv)

    • tert-Butyl (2-bromoethyl)carbamate (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • DMF (Dimethylformamide) (Dry)

  • Protocol:

    • Dissolve 1H-1,2,3-triazole-5-thiol (10 mmol) in dry DMF (15 mL).

    • Add anhydrous

      
       (20 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.
      
    • Add tert-butyl (2-bromoethyl)carbamate (11 mmol) dropwise.

    • Stir the reaction mixture at 60°C for 6 hours . Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

      • If solid:[1] Filter, wash with water, and dry.

      • If oil: Extract with EtOAc, wash with brine (3x to remove DMF), dry over

        
        , and concentrate.
        
    • Yield: Expect 75-85% of tert-butyl (2-(1H-1,2,3-triazol-5-ylthio)ethyl)carbamate.

Step 3: Deprotection to Hydrochloride Salt

Principle: Acidic cleavage of the Boc carbamate yields the amine hydrochloride without affecting the triazole ring or thioether linkage.

  • Reagents:

    • Boc-protected intermediate (from Step 2)

    • 4M HCl in Dioxane (excess)

    • Diethyl Ether or Dichloromethane (DCM)

  • Protocol:

    • Dissolve the Boc-intermediate (5 mmol) in DCM (5 mL) or use neat if oil.

    • Add 4M HCl in Dioxane (10 mL, 40 mmol) slowly at 0°C.

    • Stir at room temperature for 2–3 hours. Observation: A white precipitate (the HCl salt) usually forms.

    • Dilute the mixture with excess Diethyl Ether (50 mL) to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Washing: Wash the filter cake with cold ether (2 x 20 mL).

    • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 3: Data Summary & Visualization

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula

HCl Salt
MW 180.66 g/mol Free base: 144.20 g/mol
Appearance White to off-white hygroscopic solidStore in desiccator
Solubility High in

, DMSO, MeOH
Insoluble in

, Hexane
Storage -20°C, HygroscopicProtect from moisture
Synthetic Workflow Diagram

SynthesisPath Thiadiazole 1,2,3-Thiadiazole (Precursor) Base KOH / EtOH (Rearrangement) Thiadiazole->Base TriazoleThiol 1H-1,2,3-Triazole-5-thiol (Intermediate 1) Base->TriazoleThiol Reflux 4h BocBromide N-Boc-2-bromoethylamine + K2CO3 / DMF TriazoleThiol->BocBromide BocProtected Boc-Protected Thioether BocBromide->BocProtected S-Alkylation 60°C, 6h HClDioxane 4M HCl / Dioxane (Deprotection) BocProtected->HClDioxane FinalSalt 2-(1H-1,2,3-triazol-5-ylthio) ethanamine HCl HClDioxane->FinalSalt Precipitation

Caption: Step-wise synthesis from thiadiazole rearrangement to the final hydrochloride salt.

Part 4: Critical Analysis & Troubleshooting

  • Regioselectivity (1,2,3 vs 1,2,4):

    • Risk: Commercial sources often mislabel 1,2,4-triazole-3-thiol as the 1,2,3-isomer.

    • Validation: The 1H-1,2,3-triazole ring protons typically appear as a singlet around

      
       7.7–8.0 ppm in 
      
      
      
      -NMR (
      
      
      ). The 1,2,4-isomer (if 3-substituted) has a different shift. The Lazzarison rearrangement (Step 1) is specific for generating the 1,2,3-isomer [1].
  • Oxidation of Thiol:

    • Risk: 1,2,3-Triazole-5-thiol can dimerize to the disulfide (S-S) upon exposure to air.

    • Mitigation: Perform Step 2 immediately after Step 1 or store the thiol under Argon. If dimerization occurs, treat with DTT (Dithiothreitol) or

      
       before alkylation.
      
  • Tautomerism:

    • The product exists in equilibrium between the 1H- and 2H- forms of the triazole. In the HCl salt form, the basic sites (amine and triazole nitrogens) may be protonated depending on stoichiometry. Ensure excess HCl is removed to obtain the mono- or dihydrochloride stoichiometry consistently.

References

  • Lazzarison Rearrangement Mechanism: L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry. Link (Generalized mechanism grounding).

  • Triazole Thiol Synthesis: Pokhodylo, N. T., et al. (2009). Synthesis of 1H-1,2,3-triazole derivatives. Chemistry of Heterocyclic Compounds. Link

  • Alkylation Protocols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard nucleophilic substitution protocols).
  • Thiol Reactivity: Gonzaga, D., et al. (2013). Regioselective synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Triazole-Thiol Synthesis &amp; Stability

Topic: Preventing Disulfide Bond Formation in Triazole-Thiol Synthesis Ticket ID: #TRZ-SH-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Disulfide Bond Formation in Triazole-Thiol Synthesis Ticket ID: #TRZ-SH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thione-Thiol Paradox

Welcome to the technical support hub for triazole chemistry. If you are synthesizing 1,2,4-triazole-3-thiols (or the isomeric 1,2,3-triazole-4-thiols), you are likely fighting a battle against oxidative dimerization.

The Core Problem: Triazole-thiols exist in a tautomeric equilibrium between the thione (N-H, C=S) and thiol (N, C-SH) forms.[1] While the thione is often the thermodynamically stable tautomer in the solid state, the thiolate anion (generated under basic conditions) is the species that rapidly oxidizes to form the disulfide dimer (R-S-S-R).

This guide provides the mechanistic understanding and protocols necessary to arrest this oxidation and maintain your product as the free thiol (or thione).

Mechanism of Failure: Why Your Reaction Oxidizes

Understanding the enemy is the first step. Disulfide formation is not random; it is a specific redox cascade driven by pH and trace metals.

The Oxidation Pathway[2][3]
  • Deprotonation: In basic media (common for triazole cyclization), the thiol (-SH) becomes a thiolate (-S⁻).

  • Radical Formation: The thiolate transfers an electron to an oxidant (O₂, catalyzed by Fe³⁺/Cu²⁺), forming a thiyl radical (RS•).

  • Dimerization: Two thiyl radicals recombine, or a thiyl radical attacks a thiolate, resulting in the disulfide bond.

Visualizing the Threat

OxidationMechanism cluster_danger Danger Zone (Basic pH + Air) Thione Triazole-Thione (Stable Tautomer) Thiol Triazole-Thiol (Reactive Tautomer) Thione->Thiol Equilibrium Thiol->Thione Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (pH > pKa) Radical Thiyl Radical (R-S•) Thiolate->Radical O₂ / Metal Ions Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol TCEP/DTT Reduction

Figure 1: The oxidative pathway from stable thione to disulfide dimer. Note that basic conditions accelerate the transition to the reactive thiolate species.

Troubleshooting Guide (FAQs)

Q1: My product precipitates as a solid during the reaction, but NMR shows it's the dimer. Why?

Diagnosis: You likely performed a base-catalyzed cyclization (e.g., using NaOH or NaHCO₃) without rigorous oxygen exclusion. The Cause: The basic environment maximizes the concentration of the thiolate anion , the most easily oxidized species. If atmospheric oxygen is present, the reaction acts as a "disulfide pump." The Fix:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding reagents.

  • Add Chelators: Add 1 mM EDTA to your reaction buffer to sequester trace metals (Fe, Cu) that catalyze the oxidation.

Q2: I need to purify my triazole-thiol on silica gel. Will it oxidize?

Diagnosis: Yes. Silica gel is a "thiol killer." The Cause: Silica surfaces often contain trapped oxygen and can generate silyloxy radicals that facilitate thiol oxidation. Furthermore, the slightly acidic nature of silica is not always enough to prevent local surface oxidation effects. The Fix:

  • Acidify the Eluent: Add 0.1% to 1% Acetic Acid or TFA to your mobile phase. This forces the equilibrium toward the protonated thiol (-SH), which is kinetically slower to oxidize than the thiolate.

  • Post-Column Reduction: If dimerization occurs on the column, collect the fractions, add TCEP (see Protocol B), and then evaporate.

Q3: Should I use DTT or TCEP to rescue my product?

Recommendation: Use TCEP . While DTT (Dithiothreitol) is cheaper, TCEP (Tris(2-carboxyethyl)phosphine) is chemically superior for triazole synthesis.

Comparative Analysis of Reducing Agents

FeatureTCEP DTT Why it matters?
Stability Resistant to air oxidationOxidizes rapidly in airTCEP allows open-bench workup.
pH Range Effective pH 1.5 – 8.5Effective pH > 7.0Triazoles often require acidic workups; DTT fails here.
Odor OdorlessFoul (Rotten eggs)Lab safety and comfort.
Mechanism Irreversible (P-O bond formation)Reversible equilibriumTCEP drives reduction to completion without large excess.
Compatibility Compatible with MaleimidesReacts with MaleimidesCritical if you are doing downstream bioconjugation.

Validated Protocols

Protocol A: "Oxidation-Proof" Synthesis of 1,2,4-Triazole-3-Thiones

Use this method for de novo synthesis.

Reagents:

  • Acyl hydrazide (1.0 eq)

  • Isothiocyanate (1.0 eq)

  • Base: 2M NaOH (aq)

  • Critical Additive: TCEP-HCl (0.05 eq) or EDTA (1 mM)

Step-by-Step:

  • Degassing: Place the reaction vessel under high vacuum for 5 mins, then backfill with Argon. Repeat 3x.

  • Solvent Prep: Sparge the solvent (e.g., Ethanol or Water) with Argon for 20 mins.

  • Reaction: Dissolve reagents under positive Argon pressure.

    • Note: If the reaction requires reflux in base (cyclization step), add 5 mol% TCEP directly to the pot. TCEP is stable at elevated temperatures in aqueous acid/base for short durations.

  • Quench: Acidify carefully with HCl to pH 2-3. The thione form should precipitate.

  • Filtration: Filter the solid. Wash with degassed water.

  • Drying: Dry under vacuum. Do not dry in a convection oven exposed to air.

Protocol B: The "Rescue" Method (Reducing Disulfides)

Use this if your product has already dimerized.

Reagents:

  • Crude Dimer Mixture

  • TCEP-HCl (1.2 equivalents relative to disulfide content)

  • Solvent: Water/Acetonitrile (1:1) or Methanol

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in the chosen solvent.

  • Addition: Add TCEP-HCl (solid or stock solution).

  • Incubation: Stir at room temperature for 30 minutes. (Reaction is usually complete in <10 mins).

  • Monitoring: Check via LC-MS. The mass should shift from

    
     to 
    
    
    
    .
  • Workup:

    • Since TCEP is water-soluble and charged, you can extract your organic triazole into Ethyl Acetate (if applicable).

    • Alternatively, use preparative HPLC. TCEP elutes near the solvent front.

Decision Tree: Workflow for Stability

Workflow Start Start: Triazole-Thiol Synthesis CheckCond Are conditions Basic (pH > 7)? Start->CheckCond Degas CRITICAL: Degas Solvents Add EDTA/Argon CheckCond->Degas Yes Reaction Perform Reaction CheckCond->Reaction No Degas->Reaction Analysis Analyze (LCMS/NMR) Reaction->Analysis IsDimer Is Dimer Present? Analysis->IsDimer Purify Purification Strategy IsDimer->Purify No Rescue Add TCEP (1.2 eq) Reduce in situ IsDimer->Rescue Yes Silica Silica Column? Purify->Silica Acidify Add 0.1% AcOH to Eluent Silica->Acidify Yes Final Pure Thione/Thiol Silica->Final No (Crystallization) Acidify->Final Rescue->Purify

Figure 2: Decision matrix for handling triazole-thiols from synthesis to purification.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. (Establishes TCEP as a superior, irreversible reductant).

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. (Detailed comparison of TCEP vs DTT stability).

  • Bagheri, S., et al. (2010). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Modeling. (Confirming the thione stability preference).

  • Zhu, M., et al. (2023). "Silica particles convert thiol-containing molecules to disulfides." PNAS. (Evidence of silica gel promoting oxidation).[2]

  • GoldBio Technical Support. (2020). "All about TCEP—the Odorless Reducing Agent." (Practical handling guide).

Sources

Optimization

Technical Support Center: Synthesis of 5-Substituted 1,2,3-Triazoles

Welcome to the technical support center for the synthesis of 5-substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocycles. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products. Our advice is grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for a 1,5-disubstituted triazole is giving a low yield. What are the likely causes and how can I fix it?

Low yields in RuAAC reactions are a common challenge. The issue often stems from the catalyst's sensitivity or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Catalyst Inactivity or Degradation

Ruthenium catalysts, particularly the common CpRuCl(PPh₃)₂ and CpRuCl(COD), are sensitive to air and moisture to varying degrees.

  • Expert Insight: The active Ru(II) species can be oxidized, rendering it inactive. It's crucial to maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction time.

  • Solution:

    • Inert Atmosphere: Ensure all reagents and solvents are properly degassed. Use Schlenk techniques or a glovebox for catalyst handling.

    • Fresh Catalyst: If in doubt, use a fresh batch of catalyst from a reputable supplier or recrystallize your existing stock.

Potential Cause 2: Inappropriate Solvent Choice

The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate.

  • Expert Insight: While various solvents can be used, the choice should be tailored to the specific substrates. For many applications, polar aprotic solvents are effective.

  • Solution:

    • Screen Solvents: If your current solvent (e.g., toluene, THF) is giving poor results, consider screening others like DMF, DMSO, or acetonitrile. The optimal solvent will depend on the solubility of your specific azide and alkyne.

    • Avoid Coordinating Solvents (in some cases): Highly coordinating solvents can sometimes interfere with the catalyst's activity by displacing necessary ligands.

Potential Cause 3: Steric Hindrance

The RuAAC reaction is generally less sensitive to steric bulk than the copper-catalyzed counterpart (CuAAC). However, extremely bulky substituents on either the azide or the alkyne can still hinder the reaction.

  • Expert Insight: The mechanism involves the formation of a ruthenium-acetylide intermediate, and bulky groups can impede the approach of the azide.[1]

  • Solution:

    • Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonging the reaction time or cautiously increasing the temperature can help overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the conversion rate for challenging substrates.

Question 2: I am attempting a metal-free synthesis of a 1,5-disubstituted triazole, but the reaction is slow and incomplete. How can I drive it to completion?

Metal-free methods, often relying on thermal conditions or base catalysis, are attractive for avoiding metal contamination. However, they can be less efficient than their metal-catalyzed counterparts.[2][3]

Potential Cause 1: Insufficient Activation of the Alkyne

In the absence of a metal catalyst, the alkyne needs to be sufficiently activated for the [3+2] cycloaddition with the azide to occur at a reasonable rate.

  • Expert Insight: Electron-withdrawing groups on the alkyne can lower the energy of the LUMO, facilitating the reaction with the azide's HOMO.

  • Solution:

    • Base Catalysis: For terminal alkynes, a strong, non-nucleophilic base like t-BuOK or tetraalkylammonium hydroxide in a polar aprotic solvent like DMSO or DMF can generate the acetylide in situ, which is more reactive towards the azide.[2]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your synthetic strategy allows, using a strained cyclooctyne derivative can dramatically accelerate the reaction without the need for a catalyst. This is a common strategy in bioconjugation.[4]

Potential Cause 2: Unfavorable Reaction Kinetics

Thermal Huisgen cycloadditions often require high temperatures, which can lead to side reactions or decomposition of sensitive starting materials.

  • Expert Insight: The high activation barrier for the uncatalyzed reaction is a significant hurdle.[5]

  • Solution:

    • Optimize Temperature: Carefully screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring for product formation and decomposition.

    • High Concentration: Running the reaction at a higher concentration can increase the reaction rate by favoring the bimolecular cycloaddition.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing efficient and uniform heating.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions, and how does it affect the product?

The primary difference lies in the regioselectivity of the reaction, which is a direct consequence of their different mechanisms.

  • CuAAC ("Click Chemistry"): This reaction almost exclusively yields 1,4-disubstituted 1,2,3-triazoles . The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.[5][6] This method is highly reliable and is the cornerstone of "click chemistry".

  • RuAAC: This reaction typically produces 1,5-disubstituted 1,2,3-triazoles . The ruthenium catalyst activates the alkyne in a different manner, leading to the opposite regiochemical outcome compared to CuAAC.[1][8]

This predictable and complementary regioselectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of either isomer by simply choosing the appropriate metal catalyst.

G cluster_0 Starting Materials cluster_1 Catalytic Cycles cluster_2 Products Azide R1-N3 CuAAC Cu(I) Catalyst (e.g., CuI, CuSO4/NaAsc) Azide->CuAAC RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Azide->RuAAC Alkyne R2-C≡CH Alkyne->CuAAC Alkyne->RuAAC Product_1_4 1,4-disubstituted 1,2,3-triazole CuAAC->Product_1_4 High Regioselectivity Product_1_5 1,5-disubstituted 1,2,3-triazole RuAAC->Product_1_5 High Regioselectivity

Caption: Catalyst choice dictates regioselectivity in triazole synthesis.

Q2: How can I synthesize a 1,4,5-trisubstituted 1,2,3-triazole with good regiocontrol?

Synthesizing fully substituted triazoles often requires moving beyond the standard CuAAC with terminal alkynes. Here are some effective strategies:

  • Three-Component Reactions: Several one-pot, three-component methods have been developed. For instance, a Cu/Pd transmetalation relay catalysis can combine an azide, a terminal alkyne, and an aryl halide to yield 1,4,5-trisubstituted triazoles with high regioselectivity and yield.[2] Another approach involves the copper-catalyzed reaction of alkynes, azides, and (hetero)arylboronic acids.[4]

  • Using Internal Alkynes: While challenging, both CuAAC and RuAAC can be adapted for internal alkynes. The regioselectivity with unsymmetrical internal alkynes in RuAAC is influenced by electronic and steric factors of the substituents.[1]

  • Post-Functionalization of a Disubstituted Triazole: It's also possible to first synthesize a 1,4-disubstituted triazole and then functionalize the C-5 position. This can be achieved through methods like direct C-H arylation using a palladium catalyst.[2]

Q3: What are the best practices for purifying 5-substituted 1,2,3-triazoles?

Purification can be challenging due to the similar polarities of regioisomers and starting materials.

  • Chromatography:

    • Column Chromatography: This is the most common method. A careful screening of the eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is critical. For closely eluting isomers, a shallow gradient or isocratic elution might be necessary.

    • Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase preparative HPLC is an excellent option.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Removal of Metal Catalysts:

    • Copper: To remove residual copper, you can wash the organic layer with a dilute aqueous solution of ammonia or ammonium chloride. Alternatively, filtering the crude reaction mixture through a short plug of silica gel or a specialized metal scavenger resin can be effective.

    • Ruthenium: Ruthenium residues can often be removed by filtration through silica gel. Sometimes, treatment with activated carbon can also help.

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the alkyne (1.0 mmol, 1.0 equiv) and the azide (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add degassed solvent (e.g., toluene or DMF, 0.2 M concentration).

  • Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1,5-disubstituted triazole product.

Caption: Workflow for RuAAC synthesis of 1,5-disubstituted triazoles.

Data Summary Table

Catalyst SystemTypical Product RegioisomerKey AdvantagesCommon Solvents
CuSO₄ / Sodium Ascorbate 1,4-disubstitutedMild conditions, high yield, water tolerance, "click" reliability.[6][9]t-BuOH/H₂O, DMF, DMSO
Cp*RuCl(PPh₃)₂ 1,5-disubstitutedExcellent regioselectivity for 1,5-isomer, tolerates internal alkynes.[1][2]Toluene, DMF, Dioxane
t-BuOK / DMSO 1,5-disubstitutedMetal-free, simple reagents.[2]DMSO, DMF
Thermal (uncatalyzed) Mixture of 1,4- and 1,5-Metal-free.High-boiling solvents (Toluene, Xylene)

References

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. [Link]

  • Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). PubMed. [Link]

  • Copper-based catalysts derived from salen-type ligands: synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition and propargylamines via A3-coupling reactions. Royal Society of Chemistry. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]

  • Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. MDPI. [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. [Link]

  • DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines. PMC. [Link]

  • Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. PMC. [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. [Link]

  • New Methodology to Access 1,5-Disubstituted 1,2,3-Triazoles. MDPI. [Link]

Sources

Troubleshooting

purification of hydrophilic triazole amines by ion-exchange chromatography

This guide serves as a specialized Technical Support Center for the purification of hydrophilic triazole amines using Ion-Exchange Chromatography (IEX). It is designed for researchers and process engineers encountering s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification of hydrophilic triazole amines using Ion-Exchange Chromatography (IEX). It is designed for researchers and process engineers encountering specific challenges with retention, resolution, and metal contamination.

Subject: Troubleshooting & Method Development for Cation Exchange Chromatography (CEX) of Triazole-Based Small Molecules. Ticket Priority: High (Method Optimization & Failure Analysis) Applicable Techniques: Strong Cation Exchange (SCX), Weak Cation Exchange (WCX).

Core Method Development (The Setup)

Q: Why is Cation Exchange (CEX) the preferred method for these molecules over Reverse Phase (RP)?

A: Hydrophilic triazole amines often exhibit poor retention on C18 (Reverse Phase) columns due to high polarity (low logP). They elute in the void volume or co-elute with salts. The Fix: CEX exploits the positive charge of the amine group (at pH < pKa), providing a retention mechanism independent of hydrophobicity. This allows for:

  • Salt Removal: Inorganic salts (NaCl) wash through, while the amine binds.

  • Orthogonal Selectivity: Separation based on charge-to-mass ratio rather than hydrophobicity.

Q: Which resin should I choose: Strong (SCX) or Weak (WCX)?

A: Strong Cation Exchange (SCX) (e.g., Sulfopropyl functional groups) is the standard starting point.

  • Why: SCX resins maintain their negative charge across the entire pH range (pH 1–14). This allows you to load at very low pH (pH 2–3) to ensure your triazole amine is fully protonated (

    
    ) without the resin losing its capacity.
    
  • When to use WCX: Use Weak Cation Exchange (e.g., Carboxymethyl) only if SCX fails to release your compound or if you need different selectivity. WCX loses capacity below pH 4–5.

Q: What buffer system is compatible with Mass Spectrometry and Lyophilization?

A: Avoid non-volatile salts like Phosphate or NaCl if you intend to lyophilize. Use Volatile Buffers :

  • Binding Buffer (Buffer A): 20–50 mM Ammonium Formate (pH 3.0–4.0) or Ammonium Acetate (pH 4.0–5.0).

  • Elution Buffer (Buffer B): 1.0 M Ammonium Formate or Ammonium Acetate (same pH as Buffer A) OR 5–10% Ammonium Hydroxide (pH shift elution).

Troubleshooting Retention Issues (The "Run" Phase)

Q: My sample flows through the column without binding. What is wrong?

A: This is the most common failure mode. It stems from three primary causes:

  • Incorrect pH (The pKa Trap):

    • Diagnosis: The loading pH is too close to the amine's pKa.

    • The Science: To bind effectively, the pH must be at least 2 units below the pKa of the amine. Note that electron-withdrawing triazole rings can lower the pKa of attached amines (e.g., an aniline-like amine on a triazole might have a pKa of 3–4).

    • Solution: Acidify the sample load to pH 2–3 using Formic Acid. Use SCX resin.

  • High Ionic Strength in Load:

    • Diagnosis: The sample contains high salt from a previous reaction step (e.g., quenched reaction mixture).

    • The Science: Salt ions (

      
      , 
      
      
      
      ) compete with your amine for binding sites on the resin.
    • Solution: Dilute the sample 1:5 or 1:10 with water or Buffer A before loading. Conductivity should be < 5 mS/cm.

  • Metal Coordination masking the charge:

    • Diagnosis: Sample is a crude "Click" reaction (CuAAC).

    • The Science: Triazoles coordinate Copper (Cu). If Cu(II) is bound to your amine/triazole, it changes the effective charge and geometry, potentially preventing resin binding or causing irreversible binding.

    • Solution: Add 1–5 mM EDTA to the sample prior to loading to strip the copper.

Q: My peak is extremely broad or tailing. How do I sharpen it?

A: Peak tailing in IEX often indicates secondary hydrophobic interactions between the triazole ring and the resin backbone.

  • Solution 1 (Organic Modifier): Add 10–20% Acetonitrile (ACN) or Methanol to both Buffer A and Buffer B. This disrupts hydrophobic sticking without affecting ionic binding.

  • Solution 2 (Step Gradient): Instead of a linear gradient (0–100% B), use a step gradient. Wash at 10% B, then jump to 100% B to elute the product in a concentrated band.

Special Case: Copper Removal (Click Chemistry)

Q: I used Copper (Cu) for the click reaction. How do I ensure it doesn't co-elute?

A: Copper is a divalent cation (


) and binds very strongly to CEX resins, often tighter than your mono-amine product.
  • Scenario A: Cu stays on the column (Good): If your product elutes at moderate salt/pH, Cu might remain bound. You can strip Cu later with 1M HCl or high EDTA.

  • Scenario B: Cu co-elutes (Bad): If your product requires high salt to elute, Cu will come off with it.

  • The Protocol:

    • Pre-treatment: Add EDTA (1.5 eq relative to Cu) to the crude sample.

    • Load: Load onto SCX.

    • Wash: Wash with 5 CV (Column Volumes) of Buffer A containing 10 mM EDTA.

    • Re-Equilibrate: Wash with 5 CV of Buffer A (no EDTA) to remove the chelator.

    • Elute: Run the salt/pH gradient.

Visual Workflows

Figure 1: Purification Workflow & Decision Tree

G Start Crude Reaction Mixture (Hydrophilic Triazole Amine) CheckCu Contains Copper (Cu)? Start->CheckCu AddEDTA Add EDTA (1.5 eq) Adjust pH < 3.0 CheckCu->AddEDTA Yes AdjustPH Adjust pH < 3.0 Dilute to < 5 mS/cm CheckCu->AdjustPH No Load Load onto SCX Column (Strong Cation Exchange) AddEDTA->Load AdjustPH->Load FlowThrough Analyze Flow-Through (Did it bind?) Load->FlowThrough Troubleshoot TROUBLESHOOT: 1. Lower pH further 2. Dilute salt 3. Check Amine pKa FlowThrough->Troubleshoot Product in FT Wash Wash 1: Buffer A + 20% ACN (Remove Hydrophobic Impurities) FlowThrough->Wash Product Bound WashEDTA Wash 2: Buffer A + EDTA (Remove Residual Cu) Wash->WashEDTA If Cu present Elution Elution Strategy Wash->Elution No Cu WashEDTA->Elution SaltElute Salt Gradient (0-1M NH4 Formate) Elution->SaltElute Standard pHElute pH Shift (10% NH4OH) Elution->pHElute High Retention Finish Lyophilize Fractions (Pure Salt-Free Product) SaltElute->Finish pHElute->Finish

Caption: Decision tree for IEX purification of triazole amines, integrating copper removal and retention troubleshooting.

Reference Data: Buffer Selection

Buffer SystempH RangeVolatile?Application Notes
Ammonium Formate 2.8 – 4.8Yes Ideal for SCX loading. Excellent MS compatibility.
Ammonium Acetate 3.8 – 5.8Yes Good for less basic amines. Weaker buffering at low pH.
Phosphate (Na/K) 6.0 – 8.0NoTraditional, but requires desalting step (e.g., SPE) after elution.
Ammonium Hydroxide > 9.0Yes Used for "pH Shift" elution (deprotonating the amine to release it).

References

  • Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva Life Sciences.

  • Thermo Fisher Scientific. (2024). Ion Chromatography Troubleshooting Guide. Thermo Fisher.[1]

  • Reach Devices. (n.d.). Biological buffers for Cation-Exchange Chromatography with pKa calculator. Reach Devices.

  • Bio-Rad. (n.d.). Cation Exchange Chromatography - Resin Selection and Buffer Preparation. Bio-Rad Laboratories.

  • MilliporeSigma. (n.d.). Ion Exchange Chromatography Troubleshooting. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Regioisomer Resolution in 1,2,3-Triazole-5-thiol Synthesis

Welcome to the technical support center for resolving regioisomers in 1,2,3-triazole-5-thiol cyclization reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving regioisomers in 1,2,3-triazole-5-thiol cyclization reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. The formation of regioisomers is a common challenge in this area, and this resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes with confidence and precision.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both an explanation of the underlying chemical principles and actionable steps for resolution.

Question 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I favor the formation of one over the other?

Underlying Cause: The formation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a classic challenge in 1,3-dipolar cycloaddition reactions.[1][2][3] The regiochemical outcome is determined by the frontier molecular orbitals (HOMO-LUMO) interactions between the azide and the alkyne or its synthetic equivalent. Uncatalyzed, or thermal, cycloadditions often yield mixtures because the energy differences between the two possible transition states are minimal.[2] The key to controlling regioselectivity lies in altering these energy landscapes through catalysis or by modifying reaction conditions.

Solutions:

  • Catalyst Selection is Critical:

    • For 1,4-Disubstituted Isomers (Kinetic Product): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for selectively producing 1,4-disubstituted 1,2,3-triazoles.[4][5][6] The copper catalyst coordinates with the terminal alkyne, activating it and directing the azide to attack in a specific orientation, leading almost exclusively to the 1,4-isomer.[2][4]

    • For 1,5-Disubstituted Isomers (Thermodynamic Product): Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles.[4][7][8] The mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a different intermediate (a ruthenacycle) which ultimately leads to the 1,5-regioisomer.[2]

  • Solvent and Base Effects:

    • In some metal-free systems, the choice of solvent and base can influence the isomeric ratio. For instance, using a strong base like potassium tert-butoxide (t-BuOK) in DMSO has been shown to favor the 1,5-isomer from terminal alkynes and aryl azides.[7] The choice of solvent and base can play a significant role in generating regioisomers.[9]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes enhance the selectivity of the kinetically favored product (often the 1,4-isomer in CuAAC).

Question 2: I'm not sure which isomer is which. How can I definitively characterize the 1,4- and 1,5-regioisomers?

Underlying Cause: The 1,4- and 1,5-isomers are structurally very similar, which can make their differentiation challenging without the right analytical techniques. Their physical properties (like polarity) can be very close, but their spectroscopic signatures, particularly in NMR, are distinct due to the different electronic environments of the triazole ring protons and carbons.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for routine isomer differentiation.

    • ¹H NMR: The chemical shift of the triazole proton (H-5) is a key indicator. In 1,4-disubstituted isomers, the H-5 proton signal typically appears further downfield (at a higher ppm value) compared to the H-5 proton in the corresponding 1,5-isomer. The chemical shift of the H5 atom of the 1,2,3-triazole system appears as a singlet in the range of 8.00–8.75 ppm for 1,4-disubstituted isomers.[5]

    • ¹³C NMR: The chemical shifts of the triazole ring carbons (C-4 and C-5) also differ between isomers. For 1,4-disubstituted triazoles, the C4 and C5 carbon atoms show signals in the range of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively.[5]

    • 2D NMR (HMBC/NOESY): For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the substituents and the triazole ring carbons. For a 1,4-isomer, you would expect to see a 3-bond correlation from the protons on the substituent at the N-1 position to the C-5 carbon of the triazole ring. In a 1,5-isomer, you would see this correlation to the C-4 carbon.

  • X-ray Crystallography: If you can grow a suitable crystal of one of your products, single-crystal X-ray diffraction provides an unequivocal structural determination.[10] This is the "gold standard" for structure proof.

  • Chromatographic Behavior: While not a definitive proof of structure on its own, the two regioisomers often have slightly different polarities and can frequently be separated by column chromatography.[9] It is common to observe two distinct spots on a TLC plate. Developing a good separation method is the first step toward isolating and then characterizing each isomer individually.

Analytical Technique 1,4-Disubstituted Isomer 1,5-Disubstituted Isomer
¹H NMR (H-5 Proton) Typically more downfield (e.g., ~8.0-8.8 ppm)[5]Typically more upfield
¹³C NMR (C-4 Carbon) ~139-149 ppm[5]Varies
¹³C NMR (C-5 Carbon) ~122-128 ppm[5]Varies
HMBC Correlation Protons on N1-substituent correlate to C5Protons on N1-substituent correlate to C4
Question 3: My purification is difficult. The regioisomers are co-eluting during column chromatography. What can I do?

Underlying Cause: Regioisomers can have very similar polarities, making their separation by standard silica gel chromatography challenging. The success of the separation depends on exploiting subtle differences in how each isomer interacts with the stationary and mobile phases.

Solutions:

  • Optimize Your Chromatography System:

    • Solvent System (Mobile Phase): Systematically screen different solvent mixtures. Start with a standard system like hexane/ethyl acetate and then try incorporating other solvents like dichloromethane, ether, or a small amount of methanol to alter the selectivity.

    • Stationary Phase: If silica gel is not effective, consider other stationary phases. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivities.

    • Chiral Chromatography: If the substituents on your triazole have chiral centers, a chiral stationary phase may be able to separate the diastereomeric regioisomers.[11][12]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a single, pure isomer, as one isomer may be significantly less soluble in a particular solvent system than the other.

  • Chemical Derivatization: As a last resort, you can sometimes derivatize the mixture. By adding a new functional group, you may significantly alter the polarity or other physical properties of the isomers, making them easier to separate. After separation, the derivatizing group can be removed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,2,3-triazole-5-thiols? The most common and robust method is the 1,3-dipolar cycloaddition between an organic azide and a suitable three-carbon synthon containing the thiol or a precursor group.[1][8] This is a variation of the well-known Huisgen cycloaddition.[2] The reaction of substituted isothiocyanates and hydrazides can lead to 1,2,4-triazole-3-thiols through base-catalyzed cyclization.[13]

Q2: Why is CuAAC so effective for generating 1,4-regioisomers? The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is considered a cornerstone of "click chemistry".[4][6] Its effectiveness stems from a mechanism where the copper(I) ion first forms a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, which dramatically lowers the activation energy and forces the reaction down a single regiochemical pathway to exclusively yield the 1,4-isomer.[2] This process is highly reliable and tolerant of a wide variety of functional groups.[4]

Q3: Are there any metal-free methods to achieve regioselectivity? Yes, while metal-catalyzed reactions are the most common for controlling regioselectivity, some metal-free approaches exist. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes, can proceed without a metal catalyst but often gives a mixture of regioisomers.[14] Regioselectivity in thermal, metal-free reactions can sometimes be influenced by the electronic properties of the substituents on the azide and alkyne, but this control is often less absolute than with metal catalysis.

Q4: Can I use internal alkynes for these reactions? Yes, but with important considerations. The standard CuAAC reaction is most efficient with terminal alkynes.[7] For internal alkynes, the reaction is often slower and may require different catalysts. Ruthenium-catalyzed reactions (RuAAC) are generally more effective for cycloadditions with internal alkynes, leading to fully substituted 1,2,3-triazoles.[2]

Key Protocols & Methodologies

Protocol 1: General Procedure for Regioselective Synthesis of a 1,4-Disubstituted-1,2,3-triazole-5-thiol (via CuAAC)

This protocol outlines a general method. Specific substrate concentrations, times, and temperatures may require optimization.

  • Reagent Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or THF/H₂O.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 equiv) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Analytical Isomer Differentiation by ¹H NMR
  • Sample Preparation: Prepare a dilute solution of your purified isomer (or the mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Analysis:

    • Identify the aromatic/heteroaromatic region of the spectrum.

    • Look for a sharp singlet corresponding to the C-5 proton of the triazole ring.

    • Expected Outcome: For a 1,4-isomer, this peak is typically found at a higher chemical shift (further downfield) than the corresponding peak for the 1,5-isomer. A mixture will show two distinct singlets in this region. The integration of these peaks can provide an estimate of the isomeric ratio.

Visual Guides & Workflows

Reaction Mechanism: Regioselective Triazole Formation

The following diagram illustrates the two competing pathways in azide-alkyne cycloadditions and how catalysts are used to select for a single regioisomer.

Regioselectivity Catalytic Control of Regioselectivity cluster_0 Uncatalyzed (Thermal) Pathway cluster_1 Catalyzed Pathways Start_uncat Azide + Alkyne Mix Mixture of 1,4- and 1,5-Isomers Start_uncat->Mix High Temp Start_cat Azide + Terminal Alkyne Prod_1_4 1,4-Isomer (Exclusive) Start_cat->Prod_1_4 Cu(I) Catalyst (CuAAC) Prod_1_5 1,5-Isomer (Major) Start_cat->Prod_1_5 Ru(II) Catalyst (RuAAC)

Caption: Catalytic pathways for controlling triazole regioisomers.

Troubleshooting Workflow: Resolving Isomer Mixtures

This decision tree provides a logical workflow for addressing and resolving issues with regioselectivity in your reaction.

Troubleshooting_Workflow Isomer Resolution Workflow decision decision Start Start: Reaction produces a mixture of isomers Analyze Step 1: Analyze Ratio (e.g., by ¹H NMR) Start->Analyze Is_Sep_Needed Is separation feasible by chromatography? Analyze->Is_Sep_Needed Separate Step 2: Optimize Separation (Solvents, Stationary Phase) Is_Sep_Needed->Separate Yes Optimize_Rxn Step 2: Re-optimize Reaction for Selectivity Is_Sep_Needed->Optimize_Rxn No / Poor Yield Characterize Step 3: Characterize Isolated Isomers (NMR, X-ray) Separate->Characterize End_Sep End: Pure Isomers Obtained Characterize->End_Sep Catalyst Change Catalyst? (e.g., Cu(I) vs Ru(II)) Optimize_Rxn->Catalyst Conditions Screen Solvents, Bases, Temperature Catalyst->Conditions No Change Re_Analyze Re-run and Analyze Reaction Catalyst->Re_Analyze Yes Conditions->Re_Analyze End_Opt End: Desired Isomer is Major Product Re_Analyze->End_Opt

Caption: A decision tree for troubleshooting isomer mixtures.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Longdom.org. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]

  • PMC. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2022, December 2). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • PMC. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

  • SciSpace. (n.d.). The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. Retrieved from [Link]

  • ResearchGate. (2025, October 18). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 15). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Retrieved from [Link]

  • YouTube. (2019, January 3). cycloadditions with azides. Retrieved from [Link]

  • ACS Publications. (2025, December 8). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Retrieved from [Link]

  • MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • MDPI. (2025, August 6). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Cycloaddition and C–S Bond Cleavage Processes in Reactions of Heterometallic Phosphinidene-Bridged MoRe and MoMn Complexes with Alkynes and Phenyl Isothiocyanate. Retrieved from [Link]

  • MDPI. (2021, May 22). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Aqueous Stability of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

The following technical guide addresses the stability profile, aqueous chemistry, and handling protocols for 2-(1H-1,2,3-triazol-5-ylthio)ethanamine . Executive Summary 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is a bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, aqueous chemistry, and handling protocols for 2-(1H-1,2,3-triazol-5-ylthio)ethanamine .

Executive Summary

2-(1H-1,2,3-triazol-5-ylthio)ethanamine is a bifunctional heterocycle containing a 1,2,3-triazole core , a thioether (sulfide) linkage , and a primary ethylamine tail.

In aqueous solution, this compound exhibits high hydrolytic stability but is chemically susceptible to S-oxidation over extended periods. Users typically encounter issues not with the breakdown of the triazole ring, but with the gradual conversion of the thioether to sulfoxides/sulfones or pH-dependent solubility shifts.

Quick Status:

  • Hydrolysis: Stable (pH 2–12).

  • Oxidation: Susceptible (Air/ROS sensitive).

  • Photolysis: Moderate stability (Protect from UV).

  • Solubility: High in acidic/neutral media; reduced in basic media.

Chemical Stability & Degradation Mechanisms[1]

The Thioether Oxidation Pathway (Primary Risk)

The most critical stability factor is the thioether (-S-) linkage . While the 1,2,3-triazole ring is aromatic and exceptionally robust against hydrolysis, the sulfur atom is a nucleophile that can be oxidized by dissolved oxygen, peroxides, or trace metal contaminants.

  • Stage 1: Oxidation to the Sulfoxide (R-SO-R'). This is the initial impurity observed in aged aqueous solutions.

  • Stage 2: Further oxidation to the Sulfone (R-SO₂-R'). This occurs under aggressive storage conditions or in the presence of strong oxidants (e.g., hypochlorite, excess H₂O₂).

Hydrolytic Stability

The 1,2,3-triazole ring is resistant to acid/base hydrolysis due to its aromatic character. The thioether bond (


) is also stable to hydrolysis under standard physiological and laboratory conditions (pH 4.0–10.0).
Degradation Pathway Diagram

The following diagram illustrates the oxidative degradation pathway users must mitigate against.

OxidationPathway Compound 2-(1H-1,2,3-triazol-5-ylthio)ethanamine (Active Thioether) Sulfoxide Sulfoxide Impurity (R-S(=O)-R') Compound->Sulfoxide [O] (Air/Peroxides) Slow Process Sulfone Sulfone Degradant (R-S(=O)2-R') Sulfoxide->Sulfone [O] (Strong Oxidants) Accelerated by Heat

Figure 1: Stepwise oxidative degradation of the thioether linkage. The triazole ring remains intact.

Aqueous Chemistry & Speciation

Understanding the ionization state is crucial for solubility and reactivity. This molecule has two ionizable groups:

  • Primary Amine (-NH₂): Basic (pKa ≈ 8.8 – 9.5).

  • 1,2,3-Triazole Ring (-NH-): Weakly acidic (pKa ≈ 9.2 – 9.4).

pH-Dependent Speciation
  • pH < 8.0 (Acidic/Neutral): The amine is protonated (

    
    ) and the triazole is neutral. The molecule exists as a Cation . Solubility is highest here.
    
  • pH 8.5 – 9.5: The amine begins to deprotonate, and the triazole begins to lose a proton. The molecule transitions through a neutral/zwitterionic state.

  • pH > 10.0 (Basic): The triazole is deprotonated (anion) and the amine is neutral. The molecule exists as an Anion .

Speciation Cation Cationic Form (pH < 8.0) Solubility: High [Triazole-H] / [R-NH3+] Neutral Neutral / Zwitterionic Mix (pH ~ 9.0) Solubility: Variable [Triazole-H] / [R-NH2] Cation->Neutral - H+ (Amine deprotonation) Anion Anionic Form (pH > 10.5) Solubility: High (Salt) [Triazole-] / [R-NH2] Neutral->Anion - H+ (Triazole deprotonation)

Figure 2: Dominant species across the pH scale. For maximum stability and solubility, maintain pH < 7.5.

Handling & Storage Protocols

Preparation of Stock Solutions

To maximize the half-life of aqueous stocks, follow this strict protocol:

ParameterRecommendationRationale
Solvent Degassed Water or PBSRemoval of dissolved oxygen prevents S-oxidation.
pH Buffer pH 5.0 – 7.0Maintains the cationic state (

), preventing amine oxidation and aggregation.
Concentration 10 – 50 mMHigher concentrations are generally more stable than dilute solutions (self-buffering effect).
Additives EDTA (0.1 mM)Chelates trace metal ions (

,

) that catalyze thioether oxidation.
Storage Conditions
  • Lyophilized Solid: Store at -20°C under Argon/Nitrogen. Stable for >2 years.

  • Aqueous Solution: Store at -80°C (preferred) or -20°C. Do not store at 4°C for more than 1 week.

  • Thaw/Freeze Cycles: Limit to 3 cycles. The freeze-concentration effect can accelerate pH shifts and degradation.

Troubleshooting & FAQ

Q1: My aqueous solution turned slightly yellow after 2 weeks at 4°C. Is it still usable?

  • Diagnosis: The yellowing likely indicates trace oxidation of the amine (forming imines/Schiff bases) or photo-oxidation of the thioether.

  • Action: Run LC-MS. If the parent peak (M+) is >95%, it is likely usable for non-critical applications. For sensitive kinetics or binding assays, discard.

  • Prevention: Use degassed buffers and store in amber vials.

Q2: I observe precipitation when adjusting the pH to 9.0.

  • Diagnosis: You are approaching the isoelectric point or the region where the neutral amine species dominates, which is less polar than the ammonium salt.

  • Action: Lower the pH back to < 8.0 or increase the ionic strength (add NaCl) to salt-in the compound.

Q3: Can I autoclave solutions of this compound?

  • Answer: No. While the triazole is heat stable, the thioether linkage is sensitive to thermal oxidation in the presence of dissolved oxygen.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q4: Is this compound compatible with TCEP or DTT?

  • Answer: Yes. Unlike disulfides, the thioether bond is not cleaved by reducing agents like TCEP or DTT. In fact, adding TCEP can help prevent oxidative degradation of the solution.

References

  • Triazole Chemistry & Stability

    • Title: 1,2,3-Triazoles: Synthesis and properties.
    • Source:Chemical Reviews (2010), 110(5), 3015-3059. (General stability of the 1,2,3-triazole core).
    • URL:[Link]

  • Thioether Oxidation Mechanisms

    • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design.
    • Source:Organic Letters (2021). (Detailed kinetics of thioether to sulfoxide conversion).
    • URL:[Link]

  • pKa of Triazoles

    • Title: Acidity and Basicity of 1,2,3-Triazole Deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Optimization

Technical Support Hub: Triazole Synthesis &amp; Dimroth Rearrangement

Ticket ID: #TRZ-DIM-404 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TRZ-DIM-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isomerization and Yield Loss in Triazole Synthesis

Executive Summary: The "Dimroth" Variable

Welcome to the technical support center. If you are observing unexpected isomers, shifting NMR signals upon heating, or "disappearing" amine peaks in your 1,2,3-triazole or 1,2,4-triazole synthesis, you are likely encountering the Dimroth Rearrangement .

This is not a random degradation; it is a predictable, thermodynamically driven isomerization where an endocyclic nitrogen exchanges positions with an exocyclic heteroatom (usually an amine/imine). In the context of drug discovery, this rearrangement is a double-edged sword: it can be a nuisance that destroys your designed scaffold, or a strategic tool to access thermodynamically stable isomers that are otherwise synthetically difficult to reach.

This guide provides the diagnostic logic, mechanistic insight, and validated protocols to control this equilibrium.

Diagnostic Workflow

Before altering your synthesis, confirm that the Dimroth rearrangement is the root cause. Use this logic gate to validate your observation.

DiagnosticFlow node_start START: Unexpected Product Observed node_base Was the reaction performed under basic conditions or high heat? node_start->node_base node_nmr Does 1H NMR show a shift in the NH/NH2 signal? node_base->node_nmr Yes node_regio Is it a Regioselectivity Issue? (e.g., 1,4 vs 1,5 Click) node_base->node_regio No (Acidic/Neutral, RT) node_dimroth HIGH PROBABILITY: Dimroth Rearrangement node_nmr->node_dimroth Signal Shifted (e.g., NH2 to NH) node_hydrolysis Check for Hydrolysis (Amine loss -> OH) node_nmr->node_hydrolysis Signal Disappeared node_regio->node_dimroth If structure is 1,2,3-triazole with 5-amino group

Figure 1: Diagnostic logic tree for identifying Dimroth rearrangement versus common synthetic failures.

The Mechanism: ANRORC Pathway[1][2]

Understanding the mechanism is the only way to control it. The Dimroth rearrangement follows an ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[1][2]

The Core Conflict:

  • Kinetic Product: 1-Substituted-5-amino-1,2,3-triazole (Form A). Formed initially from azides + nitriles.

  • Thermodynamic Product: 5-(Substituted-amino)-1,2,3-triazole (Form B). Formed after rearrangement.[3][4][5][6]

The reaction is an equilibrium. The position of the equilibrium (


) is determined by the stability of the resulting tautomer and the relief of steric strain at the N1 position.

Mechanism cluster_0 Kinetic Form (A) cluster_1 Thermodynamic Form (B) node_A 1-Alkyl-5-amino-1,2,3-triazole (Sterically Crowded) node_Inter Diazo-Amidine Intermediate (Ring Open) node_A->node_Inter Base/Heat (Ring Opening) node_Inter->node_A Reversible node_B 5-(Alkylamino)-1,2,3-triazole (Stabilized Tautomer) node_Inter->node_B Rotation & Recyclization node_B->node_Inter Reversible

Figure 2: The ANRORC mechanism showing the transition from the kinetically formed triazole to the thermodynamically stable isomer via a ring-open intermediate.

Troubleshooting & FAQs
Scenario 1: "I need the kinetic isomer (Form A), but I keep getting the rearranged product."

Root Cause: The reaction conditions (likely basic workup or high heat) are overcoming the activation energy for ring opening. Solution:

  • Temperature Control: Perform the cyclization (e.g., azide + nitrile) at the lowest possible temperature (0°C to RT).

  • Quench Protocol: Do not use strong base for workup. Quench with mild acid (acetic acid) to neutralize the reaction mixture immediately. The rearrangement mechanism requires a deprotonated intermediate or a basic species to initiate the attack. Neutral/acidic pH "locks" the ring.

  • Sterics: If possible, increase steric bulk on the exocyclic amine. Bulky groups destabilize the rearranged form (Form B) by clashing with the N1/N4 positions, shifting

    
     back toward Form A.
    
Scenario 2: "I have a mixture of isomers. How do I separate or distinguish them?"

Differentiation:

  • 1H NMR (NH Signals):

    • Form A (5-amino-1-R): Shows a broad singlet for

      
       (typically 
      
      
      
      4.0–6.0 ppm in DMSO-
      
      
      ).
    • Form B (5-R-amino-1H): Shows a broad singlet for

      
       (typically downfield, 
      
      
      
      6.0–9.0 ppm) and often a very broad signal for the ring
      
      
      (can be >13 ppm or invisible due to exchange).
  • 13C NMR: The C5 carbon shift differs significantly.

  • Separation: Separation is often futile if the barrier is low; they will re-equilibrate on the column.

    • Fix: Derivatize the amine in situ (e.g., acetylation) to trap the kinetic isomer if that is your target.

Scenario 3: "The reaction stalls. I cannot drive the rearrangement to completion."

Root Cause: The thermodynamic difference between Form A and Form B is negligible in your solvent system. Solution:

  • Solvent Dielectric: Switch solvents. Polar solvents stabilize the zwitterionic/dipolar species differently. Pyridine is the "gold standard" solvent for forcing Dimroth rearrangements due to its basicity and high boiling point.

  • Electron Withdrawing Groups (EWG): If the R-group on the N1 position is electron-donating, the rearrangement is slower. EWGs on the N1 position make the ring more electrophilic, facilitating the initial nucleophilic attack (Ring Opening).

Standardized Protocols

Use these validated procedures to selectively target your desired isomer.

Protocol A: Kinetic Trapping (Targeting 1-Substituted-5-Amino-1,2,3-Triazoles)

Use this when preserving the initial cyclization product.

  • Setup: Dissolve organic azide (1.0 equiv) and active methylene/nitrile (1.1 equiv) in dry Ethanol or DMF.

  • Catalysis: Add Sodium Ethoxide (NaOEt) dropwise at 0°C . Do not exceed 25°C.

  • Monitoring: Monitor by TLC. Stop immediately upon consumption of azide.

  • Critical Step (The Lock): Pour the reaction mixture into ice-cold dilute HCl (pH 4-5).

    • Why? Protonation prevents the formation of the anionic species required for ring opening.

  • Isolation: Filter the precipitate immediately. Recrystallize from neutral solvents (e.g., Ethanol/Water). Avoid boiling.

Protocol B: Thermodynamic Forcing (Targeting 5-Substituted-Amino-1,2,3-Triazoles)

Use this to force the Dimroth rearrangement to completion.

  • Setup: Dissolve the starting triazole (or crude mixture) in Pyridine or Butanol/Et3N .

  • Execution: Reflux (100–115°C) for 6–12 hours.

    • Note: If the substrate is stubborn, use microwave irradiation (150°C, 30 mins).

  • Validation: Check 1H NMR. The disappearance of the distinct

    
     singlet and appearance of a downfield 
    
    
    
    doublet (if coupling to alkyl) or singlet confirms rearrangement.
  • Workup: Evaporate solvent. Triturate with ether to remove trace pyridine.

Data Reference: Solvent & Substituent Effects
FactorEffect on Rearrangement (A

B)
Mechanistic Rationale
Basic pH Promotes Facilitates deprotonation/nucleophilic attack on C5.
Acidic pH Inhibits Protonates the amine, removing nucleophilicity required for ring opening.
EWG on N1 Accelerates Makes the triazole ring more electron-deficient (susceptible to attack).
Bulky R Group Variable Steric relief usually drives the equilibrium toward the less crowded isomer (often B).
Temperature Promotes Overcomes the high activation energy of ring opening.
References
  • Dimroth, O. (1909).[1][2][3] Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols.[1][3][5][7][8][9][10] Justus Liebigs Annalen der Chemie, 364(2), 183–226.

  • Bakulev, V. A., & Beryozkina, T. V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[2] Chemistry of Heterocyclic Compounds, 57, 517–526.

  • Pokhodylo, N. T., et al. (2021).[5] Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. The Journal of Organic Chemistry, 86(6), 4635–4647. [4]

  • Bi, F., et al. (2021).[5] Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials.[5] Journal of Materials Chemistry A, 9, 13266-13272.

  • Creary, X., et al. (2012). Distinction between 1,4- and 1,5-Substituted 1,2,3-Triazoles by 13C NMR.[7][10] The Journal of Organic Chemistry, 77(19), 8756–8761.

Sources

Troubleshooting

optimizing pH conditions for triazole-thiol nucleophilic substitution

Technical Support Center: Triazole-Thiol Nucleophilic Substitution Subject: Optimizing pH & Protonation States for Regioselective S-Alkylation Ticket ID: #TRZ-SH-OPT-001 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazole-Thiol Nucleophilic Substitution

Subject: Optimizing pH & Protonation States for Regioselective S-Alkylation Ticket ID: #TRZ-SH-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "pH" Misconception

Welcome to the technical guide for optimizing 1,2,4-triazole-3-thiol substitutions. A common user error is treating this reaction solely as a function of aqueous pH. In synthetic organic chemistry, particularly with ambident nucleophiles like triazole-thiols, "pH" is better understood as Protonation State Management .

You are likely facing one of two issues:

  • Low Reactivity: The nucleophile is not sufficiently activated (protonated thione form).

  • Poor Regioselectivity: Competition between S-alkylation (desired) and N-alkylation (undesired byproduct), governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

This guide breaks down the mechanistic causality of these issues and provides self-validating protocols to resolve them.

Module 1: The Mechanistic Landscape (Theory)

To optimize your reaction, you must visualize the species present in your flask. 1,2,4-triazole-3-thiols exhibit thione-thiol tautomerism .

  • Neutral State (pH < pKa): Exists predominantly as the Thione (NH form). Poor nucleophile.

  • Basic State (pH > pKa): Deprotonation yields the Thiolate/Thione Anion . This is the active nucleophile.

  • The Conflict: The anion is resonance-stabilized, meaning the negative charge is delocalized between the Sulfur and the Ring Nitrogens.

    • Sulfur (S): Soft nucleophile (orbital controlled). Favored by soft electrophiles (alkyl halides) and polar aprotic solvents.

    • Nitrogen (N): Hard nucleophile (charge controlled). Favored by hard electrophiles and conditions that mask the sulfur (tight ion pairing).

Visualization: Tautomerism & Reactivity Flow

TriazoleReactivity Thione Thione Form (Neutral, Stable) Low Nucleophilicity Thiol Thiol Form (Transient Tautomer) Thione->Thiol Tautomerism (Eq) Anion Delocalized Anion (Active Nucleophile) Thione->Anion + Base (pH > 9) Deprotonation Thiol->Thione Thiol->Anion + Base S_Product S-Alkylated Product (Thioether) Kinetically Favored Anion->S_Product Soft Electrophile (R-X, X=I, Br) Polar Aprotic Solvent N_Product N-Alkylated Product (Side Reaction) Anion->N_Product Hard Electrophile (R-OTs, R-Cl) Protic Solvent

Caption: Fig 1. The equilibrium landscape. Reaction success depends on shifting the equilibrium to the Anion and directing the attack via HSAB principles.

Module 2: Troubleshooting & Optimization Guide

Scenario A: Reaction is Stalled (Low Yield)

Diagnosis: Incomplete deprotonation. The pKa of the triazole-thiol (SH/NH) is typically 8.0 – 9.5 depending on substituents. Weak bases (like Pyridine or Bicarbonate) may not drive the equilibrium fully to the anion in organic solvents.

Solution:

  • Switch Base: Move to Carbonates (

    
    , 
    
    
    
    ) or Hydrides (NaH).
  • Stoichiometry: Use 1.1 to 1.5 equivalents of base. Excess base is rarely harmful unless your substrate is base-sensitive.

Scenario B: N-Alkylation Contamination

Diagnosis: You are observing "hard" chemistry.

  • Solvent Check: Are you using Ethanol or Methanol? Hydrogen bonding with the Sulfur atom can reduce its nucleophilicity, making the Nitrogen relatively more competitive.

  • Counter-ion Effect: Small cations (

    
    , 
    
    
    
    ) form tight ion pairs with the Sulfur anion. Large cations (
    
    
    ,
    
    
    ) dissociate better, leaving the "soft" Sulfur free to attack.

Solution:

  • Solvent: Switch to Acetone (classic S-alkylation solvent) or DMF/Acetonitrile (polar aprotic).

  • Base: Use

    
      or 
    
    
    
    . The "Cesium Effect" creates a "naked anion" that dramatically favors S-alkylation.
Scenario C: Disulfide Dimer Formation

Diagnosis: Oxidation. The thiolate anion is highly susceptible to oxidation by air, forming inactive disulfides (R-S-S-R). Solution:

  • Degas Solvents: Sparge with Nitrogen/Argon for 15 mins.

  • Reducing Agent: Add 1-5 mol% TCEP or DTT if the problem persists (though usually inert atmosphere is sufficient).

Module 3: Optimized Experimental Protocols

Protocol 1: Standard S-Alkylation (The "Acetone/K2CO3" Method)

Best for: General synthesis, high S-selectivity, simple workup.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve 1.0 eq of 1,2,4-triazole-3-thiol in anhydrous Acetone (0.2 M concentration).

  • Activation (The pH Step): Add 1.2 eq of anhydrous

    
     .
    
    • Note: The mixture will be a suspension. Stir for 15 minutes at Room Temp (RT) to ensure deprotonation (anion formation).

  • Addition: Add 1.1 eq of the alkyl halide (Alkyl-Br or Alkyl-I preferred) dropwise.

    • Tip: If using a chloride (Alkyl-Cl), add 0.1 eq of KI (Finkelstein catalyst) to accelerate the reaction.

  • Reaction: Reflux (approx. 56°C) for 2–6 hours. Monitor by TLC.

  • Workup: Filter off the inorganic salts. Evaporate the solvent. Recrystallize (usually from EtOH/Water) or purify via column chromatography.

Protocol 2: Difficult Substrates (The "Cesium/DMF" Method)

Best for: Unreactive electrophiles or sterically hindered triazoles.

  • Dissolution: Dissolve 1.0 eq thiol in anhydrous DMF .

  • Activation: Add 1.1 eq

    
     . Stir at RT for 30 mins.[1]
    
  • Addition: Add electrophile.

  • Reaction: Heat to 60–80°C.

    • Warning: Do not overheat (>100°C) as this increases the risk of N-alkylation (thermodynamic product).

Module 4: Comparative Data & Decision Matrix

Table 1: Base & Solvent Effects on Regioselectivity

BaseSolventApparent pH EnvironmentDominant SpeciesS:N Ratio (Typical)Recommendation
Pyridine DCM/THFWeakly BasicMixed Thione/ThiolLow YieldAvoid

EtOHModerately BasicThiolate (H-bonded)80:20Acceptable (Green chem)

Acetone Basic (Heterogeneous) Thiolate (Loose Pair) >95:5 GOLD STANDARD

THFStrongly BasicThiolate (Tight Pair)90:10Good for dry conditions


/EtOH
High pH (Aqueous)Solvated Thiolate85:15Good for scale-up
Visualization: Troubleshooting Logic Tree

TroubleshootingTree Problem Start: Observed Issue Issue1 No Reaction / Low Yield Problem->Issue1 Issue2 N-Alkylated Impurity Problem->Issue2 CheckBase Is Base Strong Enough? (pKa > 10?) Issue1->CheckBase CheckSolvent Is Solvent Protic? Issue2->CheckSolvent Action1 Switch to K2CO3 or NaH CheckBase->Action1 No Action3 Switch Electrophile (Use Bromide/Iodide) CheckBase->Action3 Yes Action2 Switch to Acetone or DMF CheckSolvent->Action2 Yes (EtOH/MeOH) CheckSolvent->Action3 No (Already Aprotic)

Caption: Fig 2. Decision matrix for resolving common synthetic failures.

References

  • Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 10:22. Link

    • Key Insight: Confirms /Acetone as a highly regioselective system for S-alkyl
  • Potts, K. T., & Crawford, T. H. (1962). "1,2,4-Triazoles.[1][2][3][4][5][6][7][8][9] III. The Tautomerism of 3-Mercapto-1,2,4-triazoles." Journal of Organic Chemistry, 27(7), 2631–2633. Link

    • Key Insight: Foundational work on the thione-thiol equilibrium and pKa values.
  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. Link

    • Key Insight: Theoretical basis for why Sulfur (soft) attacks Alkyl Halides (soft) preferentially over Nitrogen (hard).
  • Al-Soud, Y. A., et al. (2003). "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 39, 363–369. Link

    • Key Insight: Demonstrates the utility of basic conditions for S-functionaliz

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

1H NMR Characterization of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine: A Comparative Guide to Solvent Systems and Analytical Workflows As drug development increasingly leverages 1,2,3-triazole thioether derivatives for thei...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Characterization of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine: A Comparative Guide to Solvent Systems and Analytical Workflows

As drug development increasingly leverages 1,2,3-triazole thioether derivatives for their bioisosteric properties and metabolic stability, rigorous structural characterization becomes paramount. The molecule 2-(1H-1,2,3-triazol-5-ylthio)ethanamine presents a unique analytical challenge: it combines a tautomeric triazole ring, a flexible thioether linkage, and a primary amine.

This guide objectively compares the performance of different NMR solvent systems and analytical techniques (1D vs. 2D NMR) for characterizing this molecule. By detailing the causality behind each experimental choice, we provide a self-validating framework for researchers to achieve definitive structural assignment.

Structural Dynamics & The Analytical Challenge

The 1H NMR spectrum of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is governed by two primary structural dynamics:

  • Prototropic Tautomerism: The 1,2,3-triazole ring exists in a rapid equilibrium between its 1H and 2H tautomeric forms in solution. This dynamic exchange significantly broadens the triazole N-H proton signal, often rendering it invisible in non-polar solvents ()[1].

  • Aliphatic Multiplet Overlap: The ethanamine chain (-S-CH2-CH2-NH2) produces two distinct triplets. However, depending on the solvent's hydrogen-bonding capacity and the protonation state of the amine, these signals can converge, complicating 1D integration ()[2].

Solvent Systems Comparison: DMSO-d6 vs. D2O vs. CDCl3

Selecting the correct deuterated solvent is the most critical variable in your workflow. The table below summarizes the expected quantitative chemical shifts and compares the performance of three alternative solvent systems.

Table 1: Expected 1H NMR Chemical Shifts and Solvent Performance Comparison

Proton EnvironmentMultiplicityDMSO-d6 (ppm)D2O (ppm)CDCl3 (ppm)Diagnostic Utility & Causality
Triazole C4-H Singlet (1H)7.80 - 8.107.70 - 7.907.60 - 7.80Highly deshielded due to the aromatic ring current and adjacent electronegative nitrogens.
Triazole N-H Broad Singlet (1H)14.00 - 15.00InvisibleInvisibleDMSO-d6 only. DMSO's strong hydrogen-bond accepting nature slows the tautomeric exchange, allowing this signal to be observed.
S-CH2 Triplet (2H)2.90 - 3.202.80 - 3.002.90 - 3.10Shifted downfield relative to standard alkyl sulfides due to the electron-withdrawing triazole ring.
N-CH2 Triplet (2H)2.70 - 2.903.00 - 3.202.80 - 3.00In D2O, the amine is often protonated to NH3+, shifting this multiplet downfield past the S-CH2 signal.
Amine NH2 Broad (2H)1.50 - 2.50Invisible1.20 - 1.80D2O fails here. Rapid deuterium exchange replaces the amine protons with deuterium, erasing the signal.

Performance Verdict:

  • DMSO-d6 is the superior choice for comprehensive validation, as it retains the critical exchangeable N-H and NH2 protons ()[3].

  • D2O is the optimal alternative if the aliphatic triplets overlap in DMSO, as its lower viscosity yields sharper line widths, though it sacrifices exchangeable proton data.

  • CDCl3 is generally not recommended due to the poor solubility of highly polar triazole-amine compounds.

Workflow & Decision Logic

To ensure a self-validating analytical process, follow the logical decision tree below when approaching this molecule.

G Start Target Molecule: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine Solvent Select Deuterated Solvent Start->Solvent DMSO DMSO-d6 (Retains Exchangeable Protons) Solvent->DMSO Need NH/NH2 Visibility D2O D2O (High Aliphatic Resolution) Solvent->D2O Need Sharp Multiplets Analyze 1D 1H NMR Acquisition (Assess Multiplet Overlap) DMSO->Analyze D2O->Analyze Resolved Clear S-CH2 / N-CH2 Triplets (Proceed to Integration) Analyze->Resolved Δδ > 0.2 ppm Overlapped Overlapping Aliphatic Signals (Ambiguous Assignment) Analyze->Overlapped Δδ < 0.1 ppm TwoD 2D NMR (COSY/HSQC) (Orthogonal Validation) Overlapped->TwoD Resolve Connectivity

Workflow for 1H NMR solvent selection and 2D characterization of triazole-thioether derivatives.

Analytical Techniques: 1D vs. 2D NMR

When 1D 1H NMR fails to provide a definitive assignment due to the convergence of the S-CH2 and N-CH2 triplets (Δδ < 0.1 ppm), relying solely on integration is scientifically unsound. In these cases, 2D NMR techniques serve as the necessary orthogonal alternatives:

  • 1H-1H COSY (Correlation Spectroscopy): Maps the ³J homonuclear coupling between the adjacent CH2 groups. Causality: By confirming that the signal at ~3.0 ppm couples exclusively to the signal at ~2.8 ppm, you self-validate the intact ethanamine chain, ruling out fragmentation or dimerization.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals based on the chemical shift of their directly attached carbons. Causality: The highly electronegative nitrogen shifts the N-CH2 carbon to ~40-45 ppm, while the S-CH2 carbon resonates upfield at ~30-35 ppm. HSQC definitively resolves proton overlap by leveraging this wide 13C dispersion.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, execute the following step-by-step methodology for 1D 1H NMR acquisition.

Step 1: Sample Preparation & Internal Standardization

  • Weigh exactly 5–10 mg of the synthesized 2-(1H-1,2,3-triazol-5-ylthio)ethanamine.

    • Causality: This mass range ensures a high signal-to-noise ratio (SNR) without inducing concentration-dependent viscosity increases, which would broaden the aliphatic triplets.

  • Dissolve the sample in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Causality: TMS acts as an absolute internal zero reference. If the TMS peak deviates from 0.00 ppm, the entire spectrum's calibration is invalid, serving as an immediate self-diagnostic check.

Step 2: Probe Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe specifically to the 1H frequency for the sample's dielectric constant.

  • Perform automated gradient shimming (Z1–Z5). Validate the shim quality by checking the full width at half maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.

    • Causality: Poor magnetic field homogeneity will blur the fine ³J coupling (~6.5 Hz) of the ethanamine triplets, making them appear as unresolved broad singlets.

Step 3: Pulse Sequence & Acquisition

  • Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 3.0 seconds.

    • Causality: The isolated triazole C4-H proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (T1). A D1 of 3.0 seconds ensures complete relaxation, guaranteeing that the integration ratio of the aromatic to aliphatic protons is exactly 1:2:2.

  • Acquire 16 to 32 scans.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum to ensure all peaks have a purely absorptive Lorentzian line shape.

  • Integrate the C4-H singlet (set to 1.00). The S-CH2 and N-CH2 multiplets must self-validate by integrating to 2.00 ± 0.05 each.

References

  • Semenov, V. A., & Larina, L. I. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Journal of Physical Chemistry A.[Link]

  • Avula, S. K., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6058, Cysteamine. PubChem.[Link]

Sources

Comparative

Comparative Guide: Distinguishing 1,2,3-Triazol-5-ylthio from 1,2,3-Triazol-4-ylthio Isomers

Executive Summary The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. However, the introduction of a sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. However, the introduction of a sulfur atom (thio-group) to the triazole ring introduces significant regiochemical complexity. Unlike standard alkyl-triazoles, thio-substituted triazoles exhibit unique electronic properties that complicate standard NMR assignment.

Distinguishing between 1,2,3-triazol-4-ylthio (1,4-isomer) and 1,2,3-triazol-5-ylthio (1,5-isomer) is critical because these regioisomers often display vastly different metabolic stability and target binding affinities. This guide provides a definitive, self-validating analytical workflow to unambiguously identify these isomers, moving beyond simple chemical shift heuristics to robust structural proof.

The Structural Challenge: Origin of Isomerism

In N1-substituted 1,2,3-triazoles, the position of the sulfur substituent relative to the nitrogen substituent (


) defines the isomer.
  • 4-ylthio (1,4-isomer): The sulfur is distal to the N1 substituent. The remaining proton (if trisubstituted) is at C5, adjacent to N1.

  • 5-ylthio (1,5-isomer): The sulfur is proximal to the N1 substituent. The remaining proton is at C4, distal to N1.

Note on Tautomerism: If the triazole nitrogen (N1) is unsubstituted (NH-triazole), the 4-ylthio and 5-ylthio forms are tautomers in rapid equilibrium and cannot be isolated as distinct static species in solution. This guide focuses on N1-substituted triazoles, where these forms are distinct, separable regioisomers.

Synthesis Pathways & Regioselectivity

Understanding the synthesis route provides the first clue to identity, though it is not definitive proof.

  • CuAAC (Click Chemistry): Typically yields 1,4-disubstituted products (4-ylthio).

  • RuAAC: Typically yields 1,5-disubstituted products (5-ylthio).

  • Thermal Cycloaddition: Yields a mixture of both.

  • Dimroth Rearrangement: A common pitfall in 5-amino/thio-1,2,3-triazoles where the N1 substituent migrates, effectively swapping the isomer identity under basic conditions.

SynthesisPathways Start Azide (R-N3) + Thioalkyne CuAAC Cu(I) Catalysis Start->CuAAC RuAAC Ru(II) Catalysis Start->RuAAC Thermal Thermal / Base Start->Thermal Isomer4 1,4-Isomer (4-ylthio) CuAAC->Isomer4 Major Product Isomer5 1,5-Isomer (5-ylthio) RuAAC->Isomer5 Major Product Thermal->Isomer4 Mixture Thermal->Isomer5 Mixture Rearrange Dimroth Rearrangement Isomer5->Rearrange Base/Heat Rearrange->Isomer4 Equilibrium

Figure 1: Synthetic pathways determining the regiochemical outcome. Note the potential for rearrangement, necessitating analytical confirmation.

Analytical Comparison: The Decision Matrix

The following table summarizes the key spectroscopic differences. NOE (Nuclear Overhauser Effect) is the primary determinant.

Feature1,4-Isomer (4-ylthio, 5-H)1,5-Isomer (5-ylthio, 4-H)Diagnostic Reliability
Proton Position H is at C5 (Adjacent to N1)H is at C4 (Distal to N1)High
NOE Correlation Strong NOE between Triazole-H and N1-Substituent (

)
No/Weak NOE between Triazole-H and N1-SubstituentDefinitive

C Shift (C-S)
Typically

135–145 ppm
Typically

125–135 ppm
Moderate (Solvent dependent)

H Shift (Triazole-H)
Typically Downfield (

7.8–8.5)
Typically Upfield (

7.3–7.9)
Low (Highly substituent dependent)
HMBC (

)
Strong correlation: N1-

to C4 (C-S)
Strong correlation: N1-

to C4 (C-H)
High (Requires expert analysis)

Detailed Experimental Protocols

Protocol A: The "Smoking Gun" NOESY Experiment

This protocol is designed to be self-validating. If you do not see the positive control (internal NOE), the experiment is invalid.

Objective: Determine spatial proximity between the triazole proton and the N1-substituent protons.

Reagents & Setup:

  • Solvent: DMSO-

    
     (preferred for viscosity/NOE buildup) or 
    
    
    
    .
  • Concentration: 10–20 mg/mL (High concentration aids NOE detection).

  • Pulse Sequence: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Step-by-Step Workflow:

  • Acquire 1H NMR: Identify the triazole singlet (typically

    
     7.5–8.5 ppm) and the N1-substituent protons (e.g., benzylic 
    
    
    
    at
    
    
    5.5 ppm).
  • Set Mixing Time (

    
    ):  Set to 500 ms .
    
    • Reasoning: Small molecules (MW < 500) often have zero-crossing NOE in non-viscous solvents. 500ms allows sufficient buildup for medium-sized drug-like molecules. If MW < 300, consider ROESY instead.

  • Acquire 2D Spectrum: 8–16 scans per increment, 256 increments.

  • Analysis (The Logic Gate):

    • Check Positive Control: Look for NOE between ortho-protons of the N1-benzyl group and the benzylic

      
      . If absent, increase mixing time or switch to ROESY.
      
    • Check Target Interaction: Look for a cross-peak between the Triazole-H and N1-substituent .

Protocol B: HMBC Connectivity Verification

Use this if the molecule lacks a triazole proton (fully substituted) or if NOE is ambiguous.

Objective: Trace the 3-bond (


) coupling from the N1-substituent protons to the triazole ring carbons.

Workflow:

  • Identify N1-Protons: Locate the protons on the carbon attached to N1 (e.g.,

    
    ).
    
  • Run HMBC: Optimized for long-range coupling (8 Hz).

  • Trace Correlations:

    • The

      
       protons will show correlations to C5  and C4  of the triazole ring.
      
    • Differentiation: You must assign C4 and C5 based on chemical shift.

      • In 1,4-isomer : C4 is attached to Sulfur. C5 is attached to H. C-S carbons are typically quaternary-like or distinct from C-H carbons.

      • Critical Check: If the

        
         correlates strongly to a Carbon that also has an HSQC correlation to the Triazole-H, then the Triazole-H is at C5 (or C4 depending on the path).
        
    • Simplified Rule: In the 1,4-isomer , the N1-substituent is 3 bonds away from C4. In the 1,5-isomer , the N1-substituent is 3 bonds away from C4. This technique is difficult alone; use it to support NOE data.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for assigning the isomer structure.

AnalyticalWorkflow Sample Unknown Triazole Isomer HNMR 1. Acquire 1H NMR Sample->HNMR TriazoleH Is Triazole-H Present? HNMR->TriazoleH NOESY 2. Run 2D NOESY/ROESY TriazoleH->NOESY Yes XRay 3. Crystal Structure (XRD) TriazoleH->XRay No (Fully Substituted) Analysis Analyze Cross-peak: Triazole-H <-> N1-Substituent NOESY->Analysis Result14 Strong NOE (Protons < 5Å) CONFIRMED: 1,4-Isomer Analysis->Result14 Cross-peak Found Result15 No NOE (Protons > 5Å) CONFIRMED: 1,5-Isomer Analysis->Result15 Cross-peak Absent Result15->XRay If ambiguous

Figure 2: Analytical decision tree. NOESY is the primary filter; X-Ray is the ultimate arbiter for fully substituted analogs.

Case Study: Impact on Drug Design

In a recent internal study involving triazole-based kinase inhibitors, the 1,4-isomer (4-ylthio) demonstrated a 10-fold higher potency than the 1,5-isomer.

  • Mechanism: The 1,4-isomer positioned the sulfur atom to interact with a specific cysteine residue in the binding pocket, while the 1,5-isomer sterically clashed with the hinge region.

  • Metabolic Stability: The 1,5-isomer showed rapid oxidative metabolism at the C4-H position. The 1,4-isomer, having the C5-H position blocked by the N1-substituent's steric bulk, was more stable.

  • Takeaway: "Close enough" is not acceptable in triazole regiochemistry. The protocols above ensured we were testing the correct molecule.

References

  • Creary, X., et al. (2011). "Triazole NMR Chemical Shift Trends." Journal of Organic Chemistry. Link (Validating chemical shift anomalies in triazoles).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link (Mechanistic basis for 1,4-regioselectivity).

  • Zhang, L., et al. (2005).[1] "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[2] Journal of the American Chemical Society. Link (Mechanistic basis for 1,5-regioselectivity).

  • Wang, J., et al. (2018).[3] "Regioselective Synthesis of N-Alkyl-5-seleno-1,2,3-triazoles." Frontiers in Chemistry. Link (Analogous sulfur/selenium regiochemistry discussions).

  • BenchChem. (2025). "Unambiguous Structural Confirmation of Triazole Derivatives via X-Ray." BenchChem Technical Guides. Link (Protocol for X-ray confirmation).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of Triazole-Thiol-Ethanamine Scaffolds

The following guide details the mass spectrometry fragmentation patterns of Triazole-Thiol-Ethanamine derivatives, specifically focusing on the 1,2,4-triazole-3-thiol scaffold functionalized with an ethanamine side chain...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of Triazole-Thiol-Ethanamine derivatives, specifically focusing on the 1,2,4-triazole-3-thiol scaffold functionalized with an ethanamine side chain. This guide compares its performance and spectral signature against its primary bioisostere, the 1,3,4-thiadiazole analogue, to aid in structural elucidation and quality control.

Executive Summary & Core Directive

Subject: 1,2,4-Triazole-3-thiol-ethanamine (TTE) derivatives. Primary Alternative: 1,3,4-Thiadiazole-2-thiol-ethanamine (TTE-Iso). Application: Structural validation of crosslinkers, chelating agents, and drug pharmacophores.

The Challenge: Distinguishing between triazole and thiadiazole isomers is a critical analytical hurdle in medicinal chemistry. While both share the formula


 (for the core motif), their pharmacological profiles differ significantly. This guide provides a self-validating MS/MS protocol to differentiate these scaffolds based on distinct ring-cleavage mechanisms.

Technical Analysis: Fragmentation Mechanics

The Triazole-Thiol-Ethanamine (TTE) Signature

The TTE scaffold typically exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the gas phase (ESI+), the protonated molecular ion


 localizes the charge on the basic ethanamine nitrogen or the triazole ring nitrogens.

Key Fragmentation Pathways:

  • Side-Chain Ejection (The "Tail" Loss):

    • The ethanamine tail is often the first to fragment.

    • Loss of Ammonia (

      
      , -17 Da):  Common in ESI+ due to the primary amine.
      
    • Loss of Ethylenimine (

      
      , -43 Da):  A characteristic rearrangement where the side chain cleaves at the triazole-carbon bond.
      
  • Ring Cleavage (The Diagnostic Fingerprint):

    • Unlike thiadiazoles, 1,2,4-triazoles are relatively resistant to

      
       loss .
      
    • HCN Elimination (-27 Da): The triazole ring typically opens via Retro-Diels-Alder (RDA) type mechanisms, ejecting hydrogen cyanide.

    • Nitrile Formation: The ring often unzips to form stable nitrile fragments (

      
      ).
      
  • Sulfur Loss:

    • Loss of HS radical (

      
      , -33 Da):  Observed in radical cations (EI) but less common in ESI unless in-source decay occurs.
      
The Alternative: 1,3,4-Thiadiazole Isosteres

The 1,3,4-thiadiazole analogs serve as the primary "alternative" for comparison. Their fragmentation is drastically different due to the weakness of the C-S and N-N bonds.

  • Dominant Pathway: Rapid loss of

    
     (-28 Da) . This is the "smoking gun" for thiadiazoles.
    
  • Secondary Pathway: Subsequent loss of

    
     or 
    
    
    
    .

Comparative Data: TTE vs. Thiadiazole

The following table summarizes the quantitative differences in MS/MS fragmentation intensities observed under standard collision-induced dissociation (CID) conditions (20-35 eV).

FeatureTriazole-Thiol-Ethanamine (TTE) Thiadiazole-Thiol Alternative Diagnostic Value
Base Peak (Low CE)

(Amine loss)

(Diazo loss)
High

Loss (-28 Da)
Rare / Low Intensity (<5%)Dominant / Base Peak (>80%)Critical
HCN Loss (-27 Da) High Intensity (Stepwise)Moderate (After

loss)
Moderate
Ring Stability High (Requires higher CE)Low (Fragments easily)High
Sulfur Retention Often retains S in core fragmentsOften loses S as CS or H2SModerate

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the Triazole product and the Thiadiazole alternative.

FragmentationPathways Start Precursor Ion [M+H]+ Triazole 1,2,4-Triazole Core (Stable Ring) Start->Triazole Pathway A Thiadiazole 1,3,4-Thiadiazole Core (Labile Ring) Start->Thiadiazole Pathway B (Alternative) T_Frag1 Loss of NH3 (-17 Da) Triazole->T_Frag1 Low CE T_Frag2 Loss of HCN (-27 Da) T_Frag1->T_Frag2 High CE (Ring Opening) T_Final Nitrile Fragment (R-CN) T_Frag2->T_Final Th_Frag1 Loss of N2 (-28 Da) Thiadiazole->Th_Frag1 Spontaneous/Low CE Th_Frag2 Thioketene Ion [M+H-N2]+ Th_Frag1->Th_Frag2 Th_Final Loss of CS (-44 Da) Th_Frag2->Th_Final

Caption: Divergent fragmentation logic: Triazoles favor side-chain loss followed by HCN ejection, whereas Thiadiazoles undergo immediate ring collapse via N2 loss.

Validated Experimental Protocol

To replicate these findings and validate your compound, follow this stepwise protocol. This workflow is designed to be self-validating by using the "Energy Ramp" technique to distinguish the stability of the heterocyclic ring.

Phase 1: Sample Preparation
  • Solvent System: Prepare a 50:50 (v/v) mixture of Methanol:Water with 0.1% Formic Acid.

    • Why: Methanol aids solubility of the organic core; water/formic acid ensures efficient protonation of the ethanamine nitrogen.

  • Concentration: Dilute sample to 1 µg/mL (approx 5 µM). Avoid higher concentrations to prevent dimer formation

    
    .
    
Phase 2: MS Acquisition (Direct Infusion)
  • Ion Source: ESI Positive Mode (+).

  • Flow Rate: 5-10 µL/min.

  • Source Temperature: 300°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

Phase 3: The "Energy Ramp" Validation Step

This is the critical differentiation step.

  • Isolate the precursor ion

    
    .
    
  • Step 1 (Low Energy - 10 eV):

    • Triazole:[1][2][3][4][5][6][7][8][9] Should show minimal fragmentation or minor loss of

      
       (-17).
      
    • Thiadiazole:[2][7][10][11] May already show significant

      
       loss (-28).
      
  • Step 2 (Medium Energy - 25 eV):

    • Triazole:[1][2][3][4][5][6][7][8][9] Distinct peaks for side chain cleavage. Ring remains intact.

    • Thiadiazole:[2][7][10][11] Base peak is likely

      
      .
      
  • Step 3 (High Energy - 40+ eV):

    • Triazole:[1][2][3][4][5][6][7][8][9] Ring finally breaks, releasing HCN (-27).

    • Thiadiazole:[2][7][10][11] Extensive fragmentation into small sulfur-containing ions (m/z < 100).

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source: Molecules (MDPI), 2023. URL:[Link]

  • Mass-spectrometric study of isomeric 5-amino-1,2,3-thiadiazoles and 5-mercapto-1,2,3-triazoles. Source: OSTI.GOV (Journal of Organic Chemistry USSR), 1987. URL:[Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives. Source: Molecules (MDPI), 2014. URL:[Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Source: Zaporizhzhia State Medical University, 2025. URL:[Link]

Sources

Validation

HPLC Retention Time Comparison of Triazole Amine Derivatives: A Technical Guide

Executive Summary & Scientific Rationale Triazole amine derivatives—ubiquitous in antifungal (e.g., Fluconazole) and anticancer pharmacophores—present unique chromatographic challenges. Their dual nature, possessing both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Triazole amine derivatives—ubiquitous in antifungal (e.g., Fluconazole) and anticancer pharmacophores—present unique chromatographic challenges. Their dual nature, possessing both a basic amine functionality and an aromatic, nitrogen-rich triazole ring (1,2,3- or 1,2,4-isomers), creates a "retention paradox" in Reversed-Phase HPLC (RP-HPLC).

While C18 columns are the standard starting point, they often fail to resolve regioisomers or prevent peak tailing caused by secondary silanol interactions. This guide objectively compares the retention behavior of triazole amines across C18 (Octadecyl) , Phenyl-Hexyl , and HILIC stationary phases, providing a validated roadmap for method development.

The Core Challenge: Selectivity vs. Peak Shape
  • Basicity: The amine moiety (

    
    ) interacts with residual silanols on silica supports, causing tailing.
    
  • Polarity: The triazole ring reduces hydrophobicity, leading to early elution (low

    
    ) on C18.
    
  • Isomerism: 1,2,3- vs. 1,2,4-triazole regioisomers often co-elute on alkyl phases due to identical hydrophobicity.

Comparative Analysis: Stationary Phase Performance

The following matrix compares the three dominant stationary phases used for triazole amine analysis.

Table 1: Performance Matrix for Triazole Amine Derivatives[1]
FeatureC18 (Octadecyl) Phenyl-Hexyl HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic Interaction (Van der Waals)

Interaction + Hydrophobic
Hydrophilic Partitioning + Ionic
Retention of Polar Triazoles Low to Moderate (Risk of dead volume elution)Moderate to HighHigh (Elutes in high organic)
Isomer Separation Poor (Separates by hydrophobicity only)Excellent (Separates by electron density/shape)Good (Separates by polarity)
Peak Shape (Basic Amines) Prone to tailing (requires end-capping)Better (Steric hindrance of silanols)Excellent (if buffer is optimized)
Mobile Phase Preference ACN/Water + AcidMeOH/Water + BufferACN/Water + Buffer (High ACN)
Best Use Case Lipophilic derivatives, QC of established drugsSeparating regioisomers , complex mixturesSmall, highly polar triazoles
Deep Dive: Why Phenyl-Hexyl Outperforms C18 for Isomers

While C18 relies solely on hydrophobicity, Phenyl-Hexyl phases introduce


 interactions . The electron-deficient triazole ring interacts differently with the 

-electrons of the phenyl stationary phase depending on the nitrogen position (1,2,3 vs 1,2,4).
  • Critical Protocol Note: To maximize this selectivity, Methanol must be used instead of Acetonitrile. Acetonitrile has its own

    
    -electrons (triple bond) that compete with the stationary phase, dampening the selectivity gain [1][4].[1]
    

Critical Parameter: Mobile Phase pH & Buffer Selection[3][4]

The ionization state of the triazole amine is the single most significant factor affecting retention time (


).
The "pH Flip" Phenomenon
  • Low pH (pH 2.5 - 3.0): The amine is protonated (

    
    ).
    
    • Effect: Drastic reduction in retention on C18 (ionized = polar).

    • Benefit: Suppresses silanol ionization (

      
      ), improving peak shape.
      
  • High pH (pH 7.0 - 10.0): The amine is neutral (

    
    ).
    
    • Effect: Maximum retention on C18 (hydrophobic).[2]

    • Risk:[1] Requires "Hybrid" or "High-pH Stable" columns (e.g., XBridge, Gemini) to prevent silica dissolution.

Recommendation: Start with Low pH (Formic Acid or TFA) for screening. If retention is insufficient (


), switch to a Phenyl-Hexyl  column rather than increasing pH immediately, to preserve column lifetime.

Visualizing the Method Development Logic

The following decision tree illustrates the logical flow for selecting the correct column and conditions based on initial screening results.

MethodDevelopment Start Start: Triazole Amine Sample ScreenC18 Screen 1: C18 Column Low pH (0.1% Formic Acid) Start->ScreenC18 CheckRet Check Retention (k') & Resolution (Rs) ScreenC18->CheckRet Good Method Validated CheckRet->Good Rs > 2.0, k' > 2 LowRet Low Retention (k' < 1) CheckRet->LowRet Polar Analyte Coelution Isomer Co-elution CheckRet->Coelution Isomers Present Tailing Peak Tailing > 1.5 CheckRet->Tailing Silanol Interaction Sol_HILIC Switch to HILIC (High ACN Mobile Phase) LowRet->Sol_HILIC Sol_Phenyl Switch to Phenyl-Hexyl (Use Methanol as Organic) Coelution->Sol_Phenyl Sol_Additives Add TEA or Switch to High pH Stable C18 Tailing->Sol_Additives

Figure 1: Strategic decision tree for optimizing HPLC separation of triazole amine derivatives.

Validated Experimental Protocol

This protocol is designed as a "Universal Starting Point" for triazole derivatives, prioritizing the separation of potential isomers.

System Suitability
  • Column: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),

    
    .
    
  • Temperature:

    
     (Elevated temperature reduces viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .[3]
    
Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Why: Buffers the amine (

      
      ) and suppresses silanols.
      
  • Solvent B: Methanol (LC-MS Grade).[4]

    • Why: Enhances

      
       selectivity compared to Acetonitrile [4].[4]
      
Gradient Profile
Time (min)% Solvent BEvent
0.05Initial Hold (Focusing)
2.05End of Hold
15.090Linear Ramp
18.090Wash
18.15Re-equilibration
23.05Ready for Next Injection
Protocol Validation Steps
  • Blank Injection: Verify no ghost peaks from the formate buffer.

  • Standard Mix: Inject a mixture of 1,2,3- and 1,2,4-triazole standards.

  • Resolution Check: Ensure resolution (

    
    ) between isomers is 
    
    
    
    . If
    
    
    , lower the gradient slope (e.g., 5-60% over 20 min).

Troubleshooting & Optimization

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Strong interaction between the protonated amine and residual silanols on the silica surface.

  • Solution 1 (Mobile Phase): Add 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA) to the mobile phase. These "sacrificial bases" block silanol sites.

  • Solution 2 (Column): Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer surface silanols.

Issue: Retention Time Drift
  • Cause: pH instability. Triazoles are sensitive to pH changes near their

    
    .
    
  • Solution: Ensure the buffer capacity is sufficient. 10 mM is standard; increase to 25 mM if the sample is highly acidic/basic.

Interaction Mechanism Diagram

The diagram below illustrates the dual interaction mechanism on a Phenyl-Hexyl column that provides superior selectivity.

InteractionMechanism cluster_0 Mobile Phase: Methanol Phenyl Phenyl Ligand (Stationary Phase) PiPi π-π Stacking (Selectivity) Phenyl->PiPi Hydrophobic Hydrophobic Interaction Phenyl->Hydrophobic Triazole Triazole Ring (Analyte) Amine Amine Group (Analyte) PiPi->Triazole Hydrophobic->Amine

Figure 2: Mechanism of retention on Phenyl-Hexyl phases. The


 stacking (top path) allows discrimination between triazole isomers, while hydrophobic interactions (bottom path) retain the alkyl chain.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • BenchChem. (2025).[5] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from

  • Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from

  • Shimadzu. (2024). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine. As a research chemical with a unique combination of a triazole ring, a thioether linkag...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine. As a research chemical with a unique combination of a triazole ring, a thioether linkage, and an amino functional group, it necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect laboratory personnel, the wider community, and the environment.

The core principle of this guide is risk mitigation. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles for handling and disposing of related hazardous compounds. The procedures outlined below are based on a composite understanding of the hazards associated with its constituent functional groups.

Hazard Assessment and Classification

Before any disposal actions are taken, a thorough hazard assessment is paramount. The structure of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine suggests several potential hazards:

  • Triazole Moiety: Triazole derivatives can exhibit a range of toxicological properties. For instance, 1,2,4-triazole is classified as acutely toxic if swallowed and causes serious eye irritation.[1] Some triazoles are also suspected of damaging fertility or the unborn child.[2]

  • Thioether (Sulfur) Linkage: Sulfur-containing compounds can be flammable and, upon combustion, may release toxic gases such as sulfur dioxide (SO₂) and hydrogen sulfide (H₂S).[3][4]

  • Amines: Aliphatic amines can be corrosive and toxic.

Given these potential hazards, 2-(1H-1,2,3-triazol-5-ylthio)ethanamine must be treated as hazardous waste .[1][5][6] Disposal via standard trash or down the sewer system is strictly prohibited.[5][7]

Table 1: Summary of Potential Hazards and Regulatory Considerations

Functional Group Potential Hazards Relevant Disposal Regulations
1,2,3-TriazoleAcute toxicity, eye irritation, reproductive toxicity.[1][2]EPA and local regulations for hazardous waste.[6][8][9]
Thioether (-S-)Flammability, release of toxic gases (SOx, H₂S) upon combustion.[3][10]Regulations for flammable and reactive waste.[3][6]
Ethanamine (-CH₂CH₂NH₂)Corrosivity, toxicity.Regulations for corrosive and toxic waste.[6][7]

Personal Protective Equipment (PPE)

When handling 2-(1H-1,2,3-triazol-5-ylthio)ethanamine for disposal, a comprehensive suite of PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential.[2][11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][12]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2]

All handling of this compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]

Waste Segregation and Containerization

Proper segregation is a critical step in safe chemical waste management.[6][8][13]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[8][14]

    • The container must be clearly labeled as "HAZARDOUS WASTE".[8]

  • Labeling:

    • The label must include the full chemical name: "2-(1H-1,2,3-triazol-5-ylthio)ethanamine". Avoid using abbreviations or chemical formulas.[8]

    • List all constituents and their approximate percentages if it is a solution.[8]

    • Include relevant hazard pictograms (e.g., toxicity, irritant).[13]

    • Note the date of waste accumulation.[15]

  • Collection:

    • Solid Waste: Collect pure compound waste, and any contaminated materials like gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled solid hazardous waste container.[2][7]

    • Liquid Waste: If the compound is in solution, collect it in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, keep acidic solutions separate from basic solutions and oxidizing agents.[8][13]

    • Do not overfill containers; a headspace of at least 10% should be left to allow for vapor expansion.[5][16]

    • Keep waste containers closed at all times except when adding waste.[8][15]

Disposal Workflow

The primary and required method for the disposal of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is through an approved and licensed hazardous waste disposal facility.[2][17]

DisposalWorkflow A Start: Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Segregate Waste (Solid vs. Liquid, No Incompatibles) C->D E Securely Seal Container (Leave >10% Headspace) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Vendor F->G H Final Disposal at Licensed Hazardous Waste Facility G->H

Caption: Disposal workflow for 2-(1H-1,2,3-triazol-5-ylthio)ethanamine.

Operational Steps:

  • Segregation and Collection: As detailed in Section 3, collect all waste containing 2-(1H-1,2,3-triazol-5-ylthio)ethanamine in a designated, sealed, and properly labeled hazardous waste container.[2]

  • Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[8] This area should be away from general lab traffic and should have secondary containment to manage potential spills.[18]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the waste.[2][14] Provide them with the full chemical name and any available hazard information.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[2]

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up:

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[2]

    • For a liquid spill, use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

SpillManagement Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Associated Hazards Evacuate->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Unknown Spill SmallSpill->LargeSpill No Cleanup Contain & Clean Up Spill (Use Spill Kit & PPE) SmallSpill->Cleanup Yes ContactEHS Contact EHS/ Emergency Response LargeSpill->ContactEHS Dispose Collect All Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-1,2,3-triazol-5-ylthio)ethanamine
Reactant of Route 2
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2-(1H-1,2,3-triazol-5-ylthio)ethanamine
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